Nudicaucin A
Description
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Properties
Molecular Formula |
C46H72O17 |
|---|---|
Molecular Weight |
897.1 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,6aR,6bS,10R,12aS)-10-[(2R,3S,4R,5R)-3,5-dihydroxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C46H72O17/c1-21-9-14-46(41(57)63-40-35(55)33(53)31(51)26(19-48)60-40)16-15-44(5)22(23(46)17-21)7-8-28-43(4)12-11-29(42(2,3)27(43)10-13-45(28,44)6)61-38-36(56)37(24(49)20-58-38)62-39-34(54)32(52)30(50)25(18-47)59-39/h7,23-40,47-56H,1,8-20H2,2-6H3/t23?,24-,25+,26+,27?,28?,29-,30+,31+,32-,33-,34+,35+,36+,37-,38-,39-,40-,43-,44+,45+,46-/m1/s1 |
InChI Key |
WXWFCULTYPZHJI-CTQVCNLXSA-N |
Isomeric SMILES |
C[C@@]12CC[C@H](C(C1CC[C@]3(C2CC=C4[C@@]3(CC[C@]5(C4CC(=C)CC5)C(=O)O[C@@H]6[C@H]([C@@H]([C@H]([C@@H](O6)CO)O)O)O)C)C)(C)C)O[C@@H]7[C@H]([C@@H]([C@@H](CO7)O)O[C@@H]8[C@H]([C@@H]([C@H]([C@@H](O8)CO)O)O)O)O |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)O)OC5C(C(C(C(O5)CO)O)O)O)O)C)CC=C6C3(CCC7(C6CC(=C)CC7)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of Nudicaulin A
For Researchers, Scientists, and Drug Development Professionals
Nudicaulin A, also referred to as Nudicaulin I, is a unique plant pigment responsible for the yellow coloration in the petals of species such as the Iceland poppy (Papaver nudicaule).[1][2][3] This document provides a comprehensive overview of its chemical structure, elucidated through extensive spectroscopic and synthetic efforts.
Core Chemical Structure
Nudicaulin A is classified as a flavoalkaloid, a specialized group of natural products characterized by a hybrid structure derived from both flavonoid and indole (B1671886) precursors.[1][4] The core aglycon (non-sugar) portion of Nudicaulin A possesses a complex pentacyclic indole alkaloid skeleton. Following structural revision, the definitive aglycon structure was identified as 12-(4-hydroxyphenyl)-3,11-dihydrobenzofuro[2',3':1]cyclopenta[1,2-b]indole-5,7,11-triol.
Nudicaulin A is a glycosidic compound, meaning it has sugar molecules attached to its core structure. Specifically, carbohydrate units are linked to the aglycon through oxygen atoms. The absolute configuration of the two chiral centers in Nudicaulin A (Nudicaulin I) has been determined to be (3S,11R). It exists as one of a pair of diastereomers, the other being Nudicaulin II, which has the (3R,11S) configuration.
| Compound | Systematic Name of Aglycon | Absolute Configuration | Key Precursors |
| Nudicaulin A (I) | 12-(4-hydroxyphenyl)-3,11-dihydrobenzofuro[2',3':1]cyclopenta[1,2-b]indole-5,7,11-triol | (3S,11R) | Pelargonidin (B1210327) glycoside, Indole |
Biosynthesis and Precursors
The biosynthesis of Nudicaulin A is a fascinating example of metabolic convergence, combining two distinct pathways. Isotopic labeling experiments have confirmed that the molecule is assembled from a pelargonidin glycoside (from the flavonoid pathway) and free indole (from the tryptophan/indole pathway). The final step involves a spontaneous, pH-dependent fusion of these two precursors.
The logical flow of the biosynthetic origin can be visualized as follows:
Caption: Biosynthetic pathway of Nudicaulin A.
Experimental Protocols for Structural Elucidation
The determination of Nudicaulin A's intricate structure relied on a combination of advanced analytical techniques.
1. Isolation and Purification:
-
Extraction: Petals of P. nudicaule were extracted with solvents such as aqueous methanol (B129727) to isolate the pigments.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) was employed for the separation and purification of individual nudicaulin compounds from the crude extract.
2. Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR): A suite of NMR experiments was critical for determining the connectivity and stereochemistry of the molecule.
-
¹H NMR and ¹³C NMR: Provided information on the proton and carbon environments.
-
COSY (Correlation Spectroscopy): Established proton-proton couplings within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlated protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Identified long-range correlations between protons and carbons, which was essential for connecting the indole and flavonoid-derived substructures and for determining the attachment points of the sugar units.
-
ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): Provided through-space correlations between protons, which was crucial for assigning the relative configuration of the diastereomers.
-
-
Mass Spectrometry (MS):
-
UPLC-HRMS (Ultra-Performance Liquid Chromatography-High Resolution Mass Spectrometry): Used to determine the accurate molecular mass and elemental composition of nudicaulins and their biosynthetic intermediates.
-
-
Circular Dichroism (CD) Spectroscopy:
-
Experimental CD spectra were compared with quantum-chemical calculations to definitively assign the absolute configuration of the chiral centers.
-
The experimental workflow for identifying the structure is outlined below:
Caption: Workflow for Nudicaulin A structural elucidation.
References
- 1. researchgate.net [researchgate.net]
- 2. Occurrence of nudicaulin structural variants in flowers of papaveraceous species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Formation of Nudicaulins In Vivo and In Vitro and the Biomimetic Synthesis and Bioactivity of O-Methylated Nudicaulin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Nudicaulin A: A Technical Guide on its Discovery, Origin, and Biological Potential
Abstract
Nudicaulin A, a unique indole-flavonoid hybrid alkaloid, is a prominent yellow pigment found in the petals of the Iceland poppy (Papaver nudicaule). This technical guide provides a comprehensive overview of the discovery, botanical origin, and biosynthesis of Nudicaulin A. It details generalized experimental protocols for its isolation, characterization, and the evaluation of its potential biological activities. While specific quantitative data for Nudicaulin A's bioactivity remains limited in publicly accessible literature, this document compiles relevant information on its derivatives and related compounds to offer insights for researchers, scientists, and drug development professionals.
Discovery and Origin
Nudicaulin A was first identified as one of the principal pigments responsible for the vibrant yellow coloration of Papaver nudicaule petals.[1] It belongs to a rare class of natural products known as indole-flavonoid hybrid alkaloids.[2] These compounds are of significant interest due to their unique chemical structures, which combine features of two major classes of plant secondary metabolites.
Botanical Source: Papaver nudicaule (Iceland Poppy) Location: Petals of the yellow-flowering cultivars.[1] Chemical Class: Indole-Flavonoid Hybrid Alkaloid.[2]
Biosynthesis of Nudicaulin A
The biosynthesis of Nudicaulin A is a fascinating example of the convergence of two distinct metabolic pathways: the flavonoid and the indole (B1671886)/tryptophan pathways.[1][3] The final step in its formation involves a spontaneous fusion of pelargonidin (B1210327) glycosides and free indole under acidic conditions within the petal cells.[2]
Biosynthesis of Nudicaulin A.
Experimental Protocols
Isolation and Purification of Nudicaulin A from Papaver nudicaule Petals (General Protocol)
Isolation and Purification Workflow.
Methodology:
-
Extraction: Fresh petals of Papaver nudicaule are macerated in an acidified methanol solution (e.g., 0.1% HCl in methanol) to efficiently extract the alkaloids and prevent degradation.
-
Filtration and Concentration: The extract is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure to yield a concentrated crude extract.
-
Solid-Phase Extraction (SPE): The crude extract is redissolved in an appropriate solvent and subjected to SPE using a C18 cartridge.
-
Loading: The sample is loaded onto the pre-conditioned cartridge.
-
Washing: The cartridge is washed with acidified water to remove highly polar impurities.
-
Elution: Nudicaulin A is eluted using a gradient of increasing methanol concentration in acidified water. The yellow-colored fractions are collected.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): The collected fractions are further purified by preparative HPLC on a C18 column to isolate pure Nudicaulin A.
Structural Characterization of Nudicaulin A
The structure of Nudicaulin A is elucidated using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (COSY, HSQC, HMBC), are employed to determine the connectivity of atoms and the overall structure of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of Nudicaulin A.
In Vitro Bioactivity Assays (General Protocols)
The potential of Nudicaulin A to inhibit the growth of cancer cells can be assessed using the following assays.
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide):
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of Nudicaulin A for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.
SRB Assay (Sulphorhodamine B):
-
Cell Seeding and Treatment: Similar to the MTT assay.
-
Fixation: Cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB solution.
-
Washing: Unbound dye is washed away.
-
Solubilization: The bound dye is solubilized with a basic solution (e.g., Tris base).
-
Absorbance Measurement: Absorbance is measured at a specific wavelength (e.g., 510 nm) to determine cell density, and the IC₅₀ value is calculated.
The ability of Nudicaulin A to inhibit the growth of bacteria and fungi can be determined using these methods.
Broth Microdilution Method:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: Nudicaulin A is serially diluted in a 96-well microtiter plate containing growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for microbial growth.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC), the lowest concentration of Nudicaulin A that prevents visible growth, is determined visually or by measuring absorbance.[5][6]
Disc Diffusion Method:
-
Inoculation of Agar (B569324) Plate: A standardized microbial inoculum is uniformly spread on an agar plate.
-
Application of Discs: Sterile paper discs impregnated with known concentrations of Nudicaulin A are placed on the agar surface.
-
Incubation: The plate is incubated to allow for microbial growth and diffusion of the compound.
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each disc is measured.
Quantitative Data
Specific quantitative data on the antiproliferative (IC₅₀) and antimicrobial (MIC) activities of Nudicaulin A are not extensively reported in the available scientific literature. However, studies on derivatives of Nudicaulin and other indole alkaloids provide a basis for its potential bioactivity.
Table 1: Antiproliferative Activity of Selected Indole Alkaloids (for reference)
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Flavopereirine | HCT116 (Colon) | 8.15 | [7] |
| Flavopereirine | HT29 (Colon) | 9.58 | [7] |
| Ervachinine A | HL-60 (Leukemia) | ~0.84-4.63 | [8] |
| Tabersonine | SW480 (Colon) | 4.6 | [8] |
Table 2: Antimicrobial Activity of Selected Indole Alkaloids (for reference)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Indole Alkaloid Derivative | Staphylococcus aureus | Data not specified | [7] |
| Indole Alkaloid Derivative | Escherichia coli | Data not specified | [7] |
Note: The data presented in these tables are for related indole alkaloids and are intended to provide a comparative context for the potential activity of Nudicaulin A. Further research is required to determine the specific IC₅₀ and MIC values for Nudicaulin A.
Potential Signaling Pathways and Mechanism of Action
The precise molecular mechanisms by which Nudicaulin A may exert antiproliferative effects are yet to be elucidated. However, based on the known activities of other indole and flavonoid compounds, several potential signaling pathways could be targeted.
Hypothesized Anticancer Mechanisms.
Many indole alkaloids, such as vinca (B1221190) alkaloids, are known to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[7][9][10][11] Flavonoids have been reported to modulate various signaling pathways involved in cancer progression, including the MAPK, NF-κB, and PI3K/Akt pathways.[12] Given its hybrid structure, Nudicaulin A may exhibit a multi-targeted mechanism of action, a desirable characteristic for anticancer agents.[13][14] Further research is necessary to confirm the specific molecular targets and signaling pathways affected by Nudicaulin A in cancer cells.
Conclusion
Nudicaulin A stands out as a structurally unique natural product with potential for further investigation in the field of drug discovery. This guide has summarized the current knowledge on its discovery, origin, and biosynthesis, and has provided a framework of experimental protocols for its study. The lack of extensive quantitative bioactivity data for Nudicaulin A itself highlights a significant area for future research. Elucidating its specific biological activities and mechanisms of action will be crucial in determining its therapeutic potential.
References
- 1. An Integrated—Omics/Chemistry Approach Unravels Enzymatic and Spontaneous Steps to Form Flavoalkaloidal Nudicaulin Pigments in Flowers of Papaver nudicaule L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation of Nudicaulins In Vivo and In Vitro and the Biomimetic Synthesis and Bioactivity of O-Methylated Nudicaulin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Integrated-Omics/Chemistry Approach Unravels Enzymatic and Spontaneous Steps to Form Flavoalkaloidal Nudicaulin Pigments in Flowers of Papaver nudicaule L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Overview of Quantitative Methodologies to Understand Antimicrobial Resistance via Minimum Inhibitory Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A review of research progress of antitumor drugs based on tubulin targets - Cheng - Translational Cancer Research [tcr.amegroups.org]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Indole Alkaloids, Synthetic Dimers and Hybrids with Potential In Vivo Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Indole Alkaloids with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Nudicaucin A: A Technical Guide to its Isolation from Hedyotis nudicaulis and Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hedyotis nudicaulis, a plant with a history in traditional medicine, has emerged as a significant source of the novel triterpenoid (B12794562) saponin (B1150181), Nudicaucin A. This complex glycoside has garnered attention within the scientific community for its potential as a potent anticancer agent. This technical guide provides an in-depth overview of Hedyotis nudicaulis as the natural source of this compound, detailing its isolation, and exploring the current understanding of its mechanism of action against cancer cells. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product drug discovery and development.
Hedyotis nudicaulis: The Botanical Source
Hedyotis nudicaulis, also known by its synonym Launaea nudicaulis, is a perennial herb belonging to the Rubiaceae family. Traditionally, various species of the Hedyotis genus have been utilized in folk medicine for their purported anti-inflammatory, detoxifying, and anti-tumor properties. Phytochemical investigations have revealed that these plants are rich sources of bioactive compounds, including triterpenoids, flavonoids, and anthraquinones, which are believed to contribute to their therapeutic effects.
This compound: A Novel Triterpenoid Saponin
This compound is a triterpenoid saponin first isolated from the n-butanol extract of Hedyotis nudicaulis. Saponins (B1172615) are a class of naturally occurring glycosides known for their diverse biological activities, including cytotoxic effects against cancer cells. The complex structure of this compound, featuring a triterpenoid aglycone linked to sugar moieties, is central to its bioactivity.
Isolation of this compound: A Methodological Overview
The isolation of this compound from Hedyotis nudicaulis typically follows a bioassay-guided fractionation approach, a standard procedure in natural product drug discovery. This process involves the systematic separation of plant extracts into fractions with increasing purity, with each fraction being tested for its biological activity to guide the subsequent isolation steps.
General Experimental Protocol for Isolation
While the seminal 1998 paper by Konishi et al. details the definitive isolation, a generalized protocol based on common techniques for isolating triterpenoid saponins is outlined below.
a) Extraction:
-
Air-dried and powdered whole plants of Hedyotis nudicaulis are first defatted using a non-polar solvent like petroleum ether.
-
The defatted plant material is then subjected to exhaustive extraction with methanol (B129727) (MeOH).
-
The resulting methanolic extract is concentrated under reduced pressure to yield a crude extract.
b) Solvent Partitioning:
-
The crude methanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).
-
The cytotoxic activity of each fraction is evaluated, with triterpenoid saponins like this compound typically concentrating in the n-butanol fraction.
c) Chromatographic Purification:
-
The bioactive n-butanol fraction is subjected to a series of chromatographic techniques to isolate the pure compound.
-
Column Chromatography: The fraction is first separated on a silica (B1680970) gel column, eluting with a gradient of chloroform and methanol.
-
Further Purification: Fractions showing promising activity are further purified using techniques such as Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
d) Structure Elucidation: The chemical structure of the isolated this compound is determined using a combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Experimental Workflow for Bioassay-Guided Isolation
Caption: Bioassay-guided isolation workflow for this compound.
Anticancer Activity of Hedyotis nudicaulis Extracts
Multiple studies have demonstrated the cytotoxic potential of crude extracts from Hedyotis nudicaulis against various human cancer cell lines. This activity provides the rationale for the isolation of its bioactive constituents, such as this compound.
| Plant Extract | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Methanolic Extract | MCF-7 (Breast) | 12.7 | |
| Methanolic Extract | Hep-G2 (Liver) | 24.5 | |
| Hexane Fraction (Rhizome) | WiDr (Colon) | 30.1 ± 3.5 | |
| Hexane Fraction (Rhizome) | Molt-4 (Leukemia) | 7.0 ± 0.6 | |
| Hexane Fraction (Fruit) | HeLa (Cervical) | 33.3 ± 2.7 |
Mechanism of Action of this compound (Hypothesized)
While specific experimental data on the molecular mechanisms of purified this compound are limited in the currently available literature, the known anticancer activities of other triterpenoid saponins allow for the formulation of a hypothesized mechanism of action. It is proposed that this compound exerts its cytotoxic effects through the induction of apoptosis and cell cycle arrest, potentially mediated by the modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Triterpenoid saponins are known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Key Events in this compound-Induced Apoptosis (Hypothesized):
-
Modulation of Bcl-2 Family Proteins: this compound may alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial outer membrane permeabilization (MOMP).
-
Caspase Activation: MOMP triggers the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3), the key executioners of apoptosis.
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell proliferation resulting from a dysregulated cell cycle. Many natural products exert their anticancer effects by inducing cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M), thereby preventing cancer cells from dividing. It is plausible that this compound also possesses this activity.
An In-Depth Technical Guide to Nudicaucin A (CAS Number: 211815-97-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nudicaucin A, a triterpenoid (B12794562) saponin (B1150181) identified by the CAS number 211815-97-3, is a natural product isolated from the plant Hedyotis nudicaulis. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities, and the methodologies employed for its study. While research on this compound is still in its nascent stages, this document collates the available scientific information to serve as a foundational resource for researchers and professionals in the field of drug discovery and development. The known antibacterial and cytotoxic properties of this compound are detailed, alongside a conspicuous absence of in-depth mechanistic studies and defined signaling pathway involvement, highlighting a significant area for future investigation.
Chemical Identity and Properties
This compound is classified as a triterpenoid saponin. Saponins are a diverse group of glycosides known for their surfactant properties and a wide range of biological activities. The core structure of this compound is a triterpenoid aglycone to which sugar moieties are attached.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 211815-97-3 |
| Molecular Formula | C₄₆H₇₂O₁₇ |
| Molecular Weight | 897.07 g/mol |
| Chemical Class | Triterpenoid Saponin |
| Source | Hedyotis nudicaulis |
| Synonyms | (3beta)-3-[(3-O-beta-D-Galactopyranosyl-alpha-L-arabinopyranosyl)oxy]-30-noroleana-12,20(29)-dien-28-oic acid beta-D-glucopyranosyl ester |
Biological Activity
Current research indicates that this compound possesses antibacterial and cytotoxic activities. However, the available data is limited and primarily qualitative.
Antibacterial Activity
This compound has been reported to exhibit weak antibacterial activity.
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | Activity | Quantitative Data |
| Bacillus subtilis M45 | Weakly Active | Not Available |
| Bacillus subtilis H17 | Weakly Active | Not Available |
Cytotoxic Activity
There are general reports suggesting that this compound has cytotoxic properties and is of interest as a potential lead compound in cancer research. It is proposed to interact with cellular targets to disrupt the growth of cancer cells. However, specific quantitative data, such as IC₅₀ values against various cancer cell lines, are not yet available in the public domain.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not explicitly described in the currently accessible literature. However, based on standard laboratory practices for analogous compounds, the following methodologies are likely to be employed.
General Antibacterial Susceptibility Testing
A common method to determine the minimum inhibitory concentration (MIC) of a compound against bacteria is the broth microdilution method.
Workflow: Broth Microdilution Assay
Caption: Workflow for determining antibacterial activity.
General Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.
Workflow: MTT Cytotoxicity Assay
Caption: Workflow for assessing cytotoxicity.
Signaling Pathways and Mechanism of Action
To date, there is no published research detailing the specific signaling pathways modulated by this compound or its precise mechanism of action in either bacterial or cancer cells. The general statement that it "interacts with cellular targets that disrupt cancer cell growth" remains to be elucidated through further molecular and cellular studies.
Logical Relationship: Current Knowledge Gap
Caption: The unknown mechanism of this compound.
Future Directions
The study of this compound presents a number of opportunities for further research. Key areas for future investigation include:
-
Quantitative Biological Evaluation: A comprehensive screening of this compound against a broad panel of bacterial strains and cancer cell lines to determine its potency and spectrum of activity (MIC and IC₅₀ values).
-
Mechanism of Action Studies: Elucidation of the molecular targets and mechanisms by which this compound exerts its antibacterial and cytotoxic effects.
-
Signaling Pathway Analysis: Investigation into the specific cellular signaling pathways that are modulated by this compound in cancer cells.
-
In Vivo Studies: Evaluation of the efficacy and safety of this compound in preclinical animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs to identify key structural features required for its activity and to potentially develop more potent and selective compounds.
Conclusion
This compound is a triterpenoid saponin with preliminary evidence of antibacterial and cytotoxic activities. This technical guide has summarized the currently available information on this compound. The significant gaps in the understanding of its quantitative biological activity, mechanism of action, and effects on cellular signaling pathways underscore the need for further in-depth research. Such studies will be crucial in determining the potential of this compound as a therapeutic agent.
Unveiling Nudicaucin A: A Technical Guide for Researchers
An In-depth Examination of the Triterpenoid (B12794562) Saponin (B1150181) C₄₆H₇₂O₁₇
Nudicaucin A, a complex triterpenoid saponin with the molecular formula C₄₆H₇₂O₁₇, has emerged as a molecule of interest for the scientific community. This technical guide provides a comprehensive overview of its chemical properties, putative biological activities, and the experimental methodologies relevant to its study, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound is characterized by a high molecular weight and a complex structure, typical of triterpenoid saponins (B1172615). Its identity is confirmed by its molecular formula, CAS number, and spectroscopic data.
| Property | Value | Source |
| Molecular Formula | C₄₆H₇₂O₁₇ | [1][2][3] |
| Molecular Weight | 897.07 g/mol | [2] |
| CAS Number | 211815-97-3 | [1][2][] |
| Purity | ≥98% (by HPLC) | [1] |
| Chemical Family | Terpenoids | [3] |
Structure: The IUPAC name for this compound is [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate[3]. Its complex structure consists of a triterpenoid aglycone linked to sugar moieties.
Botanical and Marine Sources
There is conflicting information in publicly available sources regarding the origin of this compound. One source identifies its botanical origin as Hedyotis nudicaulis, a plant in the Rubiaceae family[]. In contrast, another source suggests a marine origin, stating it is a diterpenoid isolated from marine nudibranchs that accumulate secondary metabolites from their diet of sponges[2]. Further primary literature is required to definitively confirm the natural source of this compound.
Known Biological Activities
Preliminary data suggests that this compound possesses modest biological activity. Research indicates weak antibacterial effects against Bacillus subtilis strains M45 and H17[]. Additionally, due to its classification as a saponin and some commercial descriptions, it is suggested to have cytotoxic properties that are of interest in cancer research[2]. However, detailed studies on its mechanism of action and efficacy are not yet available in the public domain.
Experimental Protocols
Isolation and Purification
The isolation of triterpenoid saponins from plant material typically involves the following workflow:
Caption: General workflow for the isolation of this compound.
Protocol Details:
-
Extraction: The dried and powdered plant material is extracted with a polar solvent such as methanol.
-
Partitioning: The crude extract is then partitioned between n-butanol and water to separate the saponin-rich fraction.
-
Chromatography: The butanol fraction is subjected to column chromatography on silica gel or reversed-phase (C18) columns.
-
Purification: Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC).
Characterization
Thin-Layer Chromatography (TLC): TLC is a crucial technique for monitoring the purification process.
| Stationary Phase | Mobile Phase | Rf Value |
| Silica Gel | 75% Methanol | 0.25 |
| Silica Gel | Chloroform:Methanol (2:1) | 0.15 |
Data from BOC Sciences[]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is used for the structural elucidation of this compound.
| Chemical Shift (δ) | Multiplicity | Assignment |
| 0.79 | s | Me |
| 0.83 | s | Me |
| 0.94 | s | Me |
| 1.04 | s | Me |
| 1.17 | s | Me |
| 4.28 | d (J = 7.3 Hz) | Ara-1 |
| 4.50 | d (J = 7.5 Hz) | Gal-1 |
| 4.61 | br s | H-29 |
| 5.32 | br t (J = ca 1.0 Hz) | H-12 |
| 5.36 | d (J = 8.0 Hz) | 28-Glu-1 |
Solvent: CD₃OD. Data from BOC Sciences[]
Potential Signaling Pathways
While specific signaling pathways affected by this compound have not been elucidated, the reported cytotoxic activity suggests potential interactions with pathways involved in cell proliferation and apoptosis. The general mechanisms of action for cytotoxic saponins often involve membrane permeabilization or induction of apoptosis through intrinsic or extrinsic pathways.
Caption: Putative signaling pathways for this compound's cytotoxic effects.
Future Directions
The conflicting information regarding the origin of this compound highlights the need for definitive studies to confirm its natural source. Furthermore, comprehensive biological screening is required to validate the preliminary findings of antibacterial and cytotoxic activities. Elucidation of its mechanism of action and identification of its molecular targets will be crucial for any future drug development efforts. The synthesis of this compound and its analogs could also provide a valuable platform for structure-activity relationship studies.
References
Tracing the Biosynthetic Pathway of Nudicaucin A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nudicaucin A, a triterpenoid (B12794562) saponin (B1150181) isolated from Hedyotis nudicaulis, belongs to a class of natural products with significant therapeutic potential. Understanding its biosynthetic pathway is crucial for ensuring a sustainable supply through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, based on the well-established principles of triterpenoid saponin biosynthesis in plants. It details the key enzymatic steps, precursor molecules, and regulatory networks. Furthermore, this guide outlines the detailed experimental protocols required to elucidate and confirm the specific pathway in Hedyotis nudicaulis. This document serves as a foundational resource for researchers aiming to investigate and engineer the production of this compound.
Introduction to this compound and Triterpenoid Saponins (B1172615)
This compound is a triterpenoid saponin, a class of glycosylated triterpenes.[1][2] Triterpenoids are a large and structurally diverse group of natural products derived from a 30-carbon precursor, 2,3-oxidosqualene (B107256).[3][4][5] Saponins are characterized by their soap-like foaming properties in aqueous solutions and a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. The biosynthesis of these complex molecules involves a series of enzymatic reactions that build the carbon skeleton, introduce functional groups, and attach sugar moieties.
This compound Profile
| Property | Value |
| CAS Number | 211815-97-3 |
| Molecular Formula | C46H72O17 |
| Chemical Family | Triterpenoid Saponin |
| Source Organism | Hedyotis nudicaulis |
The Putative Biosynthetic Pathway of this compound
While the specific biosynthetic pathway of this compound has not been fully elucidated, it is proposed to follow the general pathway of triterpenoid saponin biosynthesis. This pathway can be divided into three main stages: the formation of the isoprene (B109036) precursors, the cyclization of 2,3-oxidosqualene to form the triterpenoid backbone, and the subsequent modifications of the backbone.
Stage 1: Synthesis of Isoprene Precursors
The biosynthesis of triterpenoids begins with the formation of the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). Plants utilize two independent pathways for the synthesis of these precursors: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, which operates in the plastids. For the biosynthesis of cytosolic triterpenoids like this compound, the MVA pathway is the primary source of IPP and DMAPP.
Stage 2: Formation of the Triterpenoid Backbone
In the cytosol, two molecules of geranylgeranyl pyrophosphate (GGPP), formed from the condensation of IPP and DMAPP, are joined head-to-head to form the 30-carbon molecule squalene (B77637). Squalene is then epoxidized to 2,3-oxidosqualene by the enzyme squalene epoxidase (SE). The cyclization of 2,3-oxidosqualene is the first committed and a key diversifying step in triterpenoid biosynthesis, catalyzed by oxidosqualene cyclases (OSCs). Different OSCs can produce a variety of triterpenoid skeletons. For the oleanane-type skeleton of this compound, a β-amyrin synthase (bAS) is the likely OSC involved.
Stage 3: Tailoring of the Triterpenoid Backbone
Following the formation of the β-amyrin backbone, a series of post-cyclization modifications occur. These reactions, catalyzed by cytochrome P450 monooxygenases (P450s) and UDP-dependent glycosyltransferases (UGTs), are responsible for the vast structural diversity of triterpenoid saponins.
-
Oxidation: P450s introduce hydroxyl groups and other functionalities onto the triterpenoid skeleton. This step is crucial for subsequent glycosylation.
-
Glycosylation: UGTs catalyze the attachment of sugar moieties to the hydroxylated aglycone (sapogenin). The number, type, and linkage of these sugar chains contribute significantly to the biological activity of the saponin.
The following diagram illustrates the proposed biosynthetic pathway leading to a generic triterpenoid saponin like this compound.
References
- 1. Plant triterpenoid saponins: biosynthesis, in vitro production, and pharmacological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. benthamdirect.com [benthamdirect.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Biosynthesis of triterpenoid saponins in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Biological Screening of Nudicaulin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nudicaulin A, a member of the unique flavoalkaloidal pigments known as nudicaulins, is primarily isolated from the petals of Papaver nudicaule (Iceland poppy). These compounds are characterized by an indole (B1671886) moiety linked to a flavonoid core. While research on the direct biological activities of Nudicaulin A is in its nascent stages, preliminary studies on synthetic derivatives and crude extracts of P. nudicaule provide valuable insights into its potential therapeutic applications. This technical guide synthesizes the available data on the initial biological screening of nudicaulin derivatives and related extracts, providing a framework for future investigations into Nudicaulin A.
Quantitative Data Summary
The biological activities of synthetic, O-methylated nudicaulin derivatives have been evaluated for their antiproliferative and antimicrobial properties. The following tables summarize the quantitative data from these initial screenings.
Table 1: Antiproliferative and Cytotoxic Activity of Nudicaulin Derivatives
| Compound | Antiproliferative Activity GI₅₀ (µmol·L⁻¹) | Cytotoxicity IC₅₀ (µmol·L⁻¹) |
| Derivative 6 | 1.3 (HUVEC), 1.1 (K-562) | 3.4 (HeLa) |
| Derivative 7 | Lower than Derivative 6 | Lower than Derivative 6 |
| Derivative 8 | Lower than Derivative 6 | Lower than Derivative 6 |
| Derivative 9 | Lower than Derivative 6 | Lower than Derivative 6 |
| Derivative 10 | 2.2 (HUVEC), 1.0 (K-562) | 5.7 (HeLa) |
| Derivative 11 | 2.0 (HUVEC), 1.0 (K-562) | Not specified |
Data sourced from in vitro studies on synthetic O-methylated nudicaulin aglycon derivatives[1].
Table 2: Antimicrobial Activity of Nudicaulin Derivatives
| Compound | Bacterial Strain | Activity |
| Derivative 6 | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, Mycobacterium vaccae | No activity |
| Derivative 7 | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, Mycobacterium vaccae | No activity |
| Derivative 8 | Bacillus subtilis, Staphylococcus aureus (MRSA and non-MRSA), Mycobacterium vaccae | Marginal activity |
| Derivative 9 | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, Mycobacterium vaccae | No activity |
| Derivative 10 | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, Mycobacterium vaccae | No activity |
| Derivative 11 | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, Mycobacterium vaccae | No activity |
High concentrations of 1 mg·mL⁻¹ were used for testing[1].
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the initial screening of nudicaulin derivatives and P. nudicaule extracts.
Antiproliferative and Cytotoxicity Assays
Objective: To determine the antiproliferative and cytotoxic effects of synthetic nudicaulin derivatives on various cancer cell lines.
Cell Lines:
-
HUVEC (Human Umbilical Vein Endothelial Cells)
-
K-562 (Human myelogenous leukemia cell line)
-
HeLa (Human cervical cancer cell line)[1]
Methodology:
-
Compound Preparation: Nudicaulin derivatives were dissolved in dimethylsulfoxide (DMSO) to a stock concentration of 10 mg·mL⁻¹[1].
-
Cell Culture: The cell lines were cultured in appropriate media and conditions.
-
Treatment: Cells were seeded in 96-well plates and treated with serial dilutions of the nudicaulin derivatives.
-
Incubation: Treated cells were incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assay: Cell viability was assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: The concentration of the compound that causes 50% inhibition of cell growth (GI₅₀ for antiproliferative activity) or 50% cell death (IC₅₀ for cytotoxicity) was calculated from dose-response curves[1].
Antimicrobial Assay
Objective: To evaluate the antibacterial and antifungal activity of synthetic nudicaulin derivatives.
Bacterial Strains:
-
Bacillus subtilis
-
Staphylococcus aureus (including MRSA and non-MRSA variants)
-
Escherichia coli
-
Pseudomonas aeruginosa
-
Enterococcus faecalis
-
Mycobacterium vaccae
Methodology:
-
Compound Preparation: Nudicaulin derivatives were dissolved in methanol (B129727) to a concentration of 1 mg·mL⁻¹.
-
Bacterial Culture: The bacterial strains were cultivated on a suitable agar (B569324) medium, such as Standard I Nutrient Agar (NA I), at 37°C.
-
Disk Diffusion Assay:
-
Sterile filter paper discs were impregnated with the test compound solution.
-
The discs were placed on agar plates previously inoculated with the bacterial strains.
-
The plates were incubated, and the diameter of the inhibition zone around each disc was measured.
-
-
Broth Microdilution Assay:
-
Serial dilutions of the compounds were prepared in a liquid growth medium in 96-well plates.
-
A standardized inoculum of the bacterial strain was added to each well.
-
The plates were incubated, and the minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Anti-inflammatory Assay
Objective: To investigate the anti-inflammatory activity of Papaver nudicaule extracts by measuring the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.
Cell Line:
-
RAW264.7 (mouse macrophage cell line)
Methodology:
-
Extract Preparation: Ethanol extracts of the aerial parts of P. nudicaule were prepared.
-
Cell Culture and Treatment: RAW264.7 cells were cultured and treated with various concentrations of the plant extracts in the presence of LPS (a potent inflammatory stimulator).
-
Nitric Oxide (NO) Measurement: The production of nitric oxide, a key inflammatory mediator, was quantified in the cell culture supernatant using the Griess reagent.
-
Prostaglandin E2 (PGE2) Measurement: The level of PGE2 was determined using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Cytokine Analysis: The expression of pro-inflammatory cytokines such as IL-1β and IL-6 was measured at the mRNA level using RT-PCR and at the protein level using multiplex assays.
-
Western Blot Analysis: The activation of key inflammatory signaling proteins, such as NF-κB and STAT3, was assessed by detecting their phosphorylated forms using Western blotting.
-
Luciferase Reporter Assay: To further confirm the inhibition of NF-κB and STAT3, luciferase reporter gene assays were performed.
Signaling Pathways and Visualizations
Extracts from Papaver nudicaule have been shown to exert anti-inflammatory effects by inhibiting the NF-κB and STAT3 signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Caption: Simplified NF-κB signaling pathway activated by LPS.
STAT3 Signaling Pathway
The STAT3 pathway is another key player in inflammation. Inflammatory cytokines, often induced by NF-κB, can activate STAT3. This leads to its phosphorylation, dimerization, and translocation to the nucleus, where it promotes the expression of genes involved in inflammation and cell survival.
References
Technical Guide: Antibacterial Activity of Launaea nudicaulis Extracts Against Bacillus subtilis
A Note on "Nudicaulin A" : Initial research into the topic of "Nudicaulin A" and its effect on Bacillus subtilis has revealed a common point of confusion. "Nudicaulin A" is a yellow pigment, specifically an indole (B1671886) alkaloid, isolated from the Iceland poppy (Papaver nudicaule)[1][2][3]. Current scientific literature does not contain evidence of its antibacterial activity against Bacillus subtilis. It is likely that the query refers to the medicinal plant Launaea nudicaulis , which has demonstrated antibacterial properties against various pathogens, including Bacillus subtilis. This guide will focus on the documented antibacterial activity of Launaea nudicaulis extracts.
Introduction
Launaea nudicaulis is a plant species that has been traditionally used in folk medicine and has been the subject of scientific investigation for its various biological activities, including its potential as a source of antimicrobial compounds. Extracts from this plant contain a variety of phytochemicals, such as flavonoids, terpenoids, and alkaloids, which are known to possess antibacterial properties[4][5]. This document provides a technical overview of the antibacterial activity of Launaea nudicaulis extracts against the Gram-positive bacterium Bacillus subtilis, summarizing the available quantitative data and outlining the experimental methodologies employed.
Quantitative Data on Antibacterial Activity
The antibacterial efficacy of Launaea nudicaulis extracts against Bacillus subtilis has been primarily evaluated using the disc diffusion method, which measures the zone of growth inhibition around a disc impregnated with the extract. While Minimum Inhibitory Concentration (MIC) data is limited in the reviewed literature, the zone of inhibition provides a quantitative measure of antibacterial potency.
Table 1: Zone of Inhibition of Launaea nudicaulis Methanolic Extract against Bacillus subtilis
| Plant Extract | Bacterial Strain | Method | Zone of Inhibition (mm) | Reference |
| Methanolic Extract | Bacillus subtilis | Disc Diffusion | 18.5 |
Experimental Protocols
The following section details the methodology for the disc diffusion assay, a standard procedure for screening the antibacterial activity of plant extracts.
3.1. Preparation of Launaea nudicaulis Methanolic Extract
-
Plant Material : Aerial parts of Launaea nudicaulis are collected, washed, and air-dried in the shade.
-
Grinding : The dried plant material is ground into a fine powder using a mechanical grinder.
-
Extraction : The powdered material is subjected to extraction with methanol, often using a Soxhlet apparatus, for a specified period (e.g., 24-48 hours) to ensure exhaustive extraction of phytochemicals.
-
Concentration : The methanolic extract is then concentrated under reduced pressure using a rotary evaporator to remove the solvent, yielding a crude extract.
-
Storage : The resulting crude extract is stored at a low temperature (e.g., 4°C) until further use.
3.2. Disc Diffusion Assay for Antibacterial Susceptibility Testing
-
Bacterial Culture Preparation : A pure culture of Bacillus subtilis is grown in a suitable broth medium (e.g., Nutrient Broth) at 37°C for 18-24 hours. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculation : A sterile cotton swab is dipped into the standardized bacterial suspension, and excess liquid is removed by pressing the swab against the inside of the tube. The swab is then used to evenly inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate to create a bacterial lawn.
-
Preparation of Impregnated Discs : Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the Launaea nudicaulis extract dissolved in a suitable solvent (e.g., DMSO or methanol). The solvent is allowed to evaporate completely.
-
Disc Placement : The extract-impregnated discs, along with a negative control disc (impregnated with the solvent only) and a positive control disc (containing a standard antibiotic), are placed on the surface of the inoculated MHA plate using sterile forceps.
-
Incubation : The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone : Following incubation, the diameter of the clear zone of growth inhibition around each disc is measured in millimeters (mm). A larger zone of inhibition indicates greater antibacterial activity.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the disc diffusion method for assessing the antibacterial activity of a plant extract.
Potential Mechanisms of Action
While the precise signaling pathways in Bacillus subtilis affected by Launaea nudicaulis extracts have not been elucidated, the antibacterial activity is likely attributable to the presence of various phytochemicals. Plant-derived compounds such as flavonoids, terpenoids, and alkaloids have been shown to exert their antimicrobial effects through several mechanisms. These can include:
-
Disruption of the Cell Membrane : Lipophilic compounds like terpenoids can intercalate into the bacterial cell membrane, leading to increased permeability, leakage of cellular contents, and eventual cell death.
-
Inhibition of Nucleic Acid Synthesis : Some flavonoids and alkaloids can interfere with the synthesis of DNA and RNA by inhibiting essential enzymes like DNA gyrase and RNA polymerase.
-
Inhibition of Protein Synthesis : These compounds can also bind to bacterial ribosomes, thereby inhibiting protein synthesis.
-
Enzyme Inhibition : Bioactive molecules from the plant extract can inhibit key bacterial enzymes involved in metabolic pathways crucial for survival.
Further research is required to identify the specific compounds in Launaea nudicaulis responsible for its anti-Bacillus subtilis activity and to delineate their exact mechanisms of action at the molecular level.
References
- 1. researchgate.net [researchgate.net]
- 2. Formation of Nudicaulins In Vivo and In Vitro and the Biomimetic Synthesis and Bioactivity of O-Methylated Nudicaulin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Unveiling the Launaea nudicaulis (L.) Hook medicinal bioactivities: phytochemical analysis, antibacterial, antibiofilm, and anticancer activities [frontiersin.org]
- 5. iscientific.org [iscientific.org]
Understanding the pharmacology of Nudicaucin A
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of the currently available information on Nudicaucin A. A comprehensive review of publicly accessible scientific literature and chemical databases reveals that while the compound has been identified and characterized chemically, detailed pharmacological studies are not yet available. To fulfill the structural and content requirements of this guide, an illustrative example of a pharmacological profile for a related, hypothetical oleanane-type saponin (B1150181) is provided.
Introduction to this compound
This compound is a naturally occurring triterpenoid (B12794562) saponin isolated from the plant Hedyotis nudicaulis.[1] Saponins (B1172615) of this type, specifically those with an oleanane (B1240867) skeleton, are a diverse group of glycosides known for a wide array of biological activities.[1][2][3][4][5] Plants from the Hedyotis genus have a history of use in traditional medicine for treating conditions such as inflammation, infections, and cancer.[6][7][8] While the specific bioactivity of this compound remains to be elucidated, its structural class suggests potential for further pharmacological investigation.
Physicochemical Properties of this compound
The known quantitative data for this compound is limited to its basic chemical and physical properties.
| Property | Value | Reference |
| Chemical Formula | C46H72O17 | [1] |
| Molecular Weight | 897.07 g/mol | [1] |
| CAS Number | 211815-97-3 | [1] |
| Type | Oleanane-type Triterpenoid Saponin | [1] |
| Synonym | (3beta)-3-[(3-O-beta-D-Galactopyranosyl-alpha-L-arabinopyranosyl)oxy]-30-noroleana-12,20(29)-dien-28-oic acid beta-D-glucopyranosyl ester | [1] |
| Solubility | Soluble in DMSO | [1] |
| TLC Data (Rf) | 0.25 (75% MeOH); 0.15 (CHCl3: MeOH, 2:1) | [1] |
Pharmacology of this compound: Current Status
As of this review, there is no specific pharmacological data, including mechanism of action, signaling pathway involvement, or quantitative biological assay results, for this compound in the public domain. The subsequent sections will provide a hypothetical example based on the known pharmacology of related oleanane-type saponins to illustrate the expected data and analyses for such a compound.
Illustrative Example: The Pharmacology of "Saponin X"
The following sections are a hypothetical guide to the pharmacology of "Saponin X," an oleanane-type saponin structurally related to this compound.
Overview of Pharmacological Activity (Hypothetical)
Saponin X has demonstrated potent anti-inflammatory and cytotoxic activities in preclinical studies. Its primary mechanism of action is believed to be the inhibition of the pro-inflammatory NF-κB signaling pathway and the induction of apoptosis in cancer cell lines through the modulation of Bcl-2 family proteins.
Quantitative Biological Data (Hypothetical)
| Assay | Cell Line / Model | Endpoint | Result (IC50 / EC50) |
| Cytotoxicity | A549 (Human Lung Carcinoma) | Cell Viability (MTT Assay) | 12.5 µM |
| Cytotoxicity | MCF-7 (Human Breast Cancer) | Cell Viability (MTT Assay) | 21.8 µM |
| Anti-inflammatory | LPS-stimulated RAW 264.7 Macrophages | Nitric Oxide (NO) Production | 8.2 µM |
| NF-κB Inhibition | HEK293T with NF-κB Luciferase Reporter | Luciferase Activity | 5.7 µM |
| Caspase-3 Activation | A549 Cells | Caspase-3 Activity | 15.1 µM |
Key Signaling Pathway: NF-κB Inhibition (Hypothetical)
Saponin X is hypothesized to inhibit the NF-κB signaling pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action sequesters the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
Experimental Protocols (Hypothetical Example)
Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of Saponin X (e.g., 1, 5, 10, 25, 50 µM) or vehicle (0.1% DMSO). Cells are pre-incubated for 2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well to a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS serves as a negative control.
-
Incubation: The plate is incubated for 24 hours.
-
NO Measurement (Griess Assay):
-
100 µL of cell culture supernatant is transferred to a new 96-well plate.
-
100 µL of Griess reagent (1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added to each well.
-
The plate is incubated at room temperature for 10 minutes, protected from light.
-
-
Data Acquisition: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve generated with sodium nitrite.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control. The IC50 value is determined using non-linear regression analysis.
Conclusion and Future Directions
This compound is a structurally characterized triterpenoid saponin from Hedyotis nudicaulis. While its chemical properties are known, its pharmacological profile is yet to be determined. Based on the broad bioactivities of related oleanane-type saponins, this compound represents a promising candidate for future research, particularly in the areas of anti-inflammatory and anticancer drug discovery. Elucidation of its specific mechanism of action, target identification, and in vivo efficacy are critical next steps for assessing its therapeutic potential.
References
- 1. New biofunctional effects of oleanane-type triterpene saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New biofunctional effects of oleanane-type triterpene saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The bioactivity of saponins: triterpenoid and steroidal glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hedyotis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Protocol for the Isolation of Nudicaucin A from Hedyotis nudicaulis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Nudicaucin A is a triterpenoid (B12794562) saponin (B1150181) isolated from the whole plant of Hedyotis nudicaulis (family Rubiaceae). Triterpenoid saponins (B1172615) are a class of plant secondary metabolites known for a wide range of pharmacological activities, including anti-inflammatory, cytotoxic, and immunomodulatory effects. This document provides a detailed protocol for the extraction, fractionation, and purification of this compound, enabling further investigation into its therapeutic potential. The methodology is based on the initial isolation and structural elucidation of Nudicaucins A, B, and C. While specific bioactivity data for this compound is still emerging, related triterpenoids from the Hedyotis genus have demonstrated cytotoxic effects, suggesting a potential area of investigation for this compound.[1]
Experimental Protocols
Plant Material Collection and Preparation
-
Plant Material: Whole plants of Hedyotis nudicaulis.
-
Preparation: The plant material is air-dried and then pulverized to a coarse powder to increase the surface area for efficient extraction.
Extraction
-
The powdered plant material is subjected to extraction with methanol (B129727) (MeOH) at room temperature.
-
The methanolic extract is then concentrated under reduced pressure to yield a crude extract.
Fractionation
-
The crude methanolic extract is suspended in water and successively partitioned with n-butanol (n-BuOH).
-
The n-BuOH soluble fraction, which contains the triterpenoid saponins, is concentrated.
Chromatographic Purification
The n-BuOH fraction is subjected to multiple chromatographic steps to isolate this compound.
-
Silica (B1680970) Gel Column Chromatography: The n-BuOH fraction is applied to a silica gel column and eluted with a gradient of chloroform-methanol-water (CHCl₃-MeOH-H₂O) to yield several sub-fractions.
-
Reversed-Phase (ODS) Column Chromatography: Fractions containing this compound are further purified on an octadecylsilyl (ODS) column using a methanol-water (MeOH-H₂O) gradient.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on an ODS column with a suitable solvent system (e.g., MeOH-H₂O) to yield pure this compound.
Data Presentation
Table 1: Summary of Chromatographic Steps for this compound Purification
| Chromatographic Technique | Stationary Phase | Mobile Phase (Eluent) | Purpose |
| Column Chromatography | Silica Gel | Gradient of CHCl₃-MeOH-H₂O | Initial fractionation of the n-BuOH extract. |
| Column Chromatography | ODS | Gradient of MeOH-H₂O | Further separation of this compound containing fractions. |
| Preparative HPLC | ODS | Isocratic or gradient MeOH-H₂O | Final purification to yield pure this compound. |
Visualizations
Experimental Workflow
Caption: Workflow for the isolation of this compound.
Potential Biological Activity Pathway
Given that triterpenoid saponins from the Hedyotis genus have shown cytotoxic effects, a possible mechanism of action for this compound could involve the induction of apoptosis. The following diagram illustrates a generalized apoptotic pathway that could be investigated.
Caption: Potential apoptotic pathway induced by this compound.
References
Application Note & Protocol: Quantitative Analysis of Nudicaucin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nudicaucin A is a complex diterpenoid glycoside with potential pharmacological activities that necessitate reliable and accurate quantitative methods for its analysis in various matrices, including plant extracts and biological fluids. This document provides detailed application notes and proposed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As specific analytical methods for this compound are not yet established in the literature, the following protocols are based on validated methods for structurally similar compounds, such as other diterpenoids and triterpenoid (B12794562) saponins (B1172615).[1][2][3] These methods serve as a robust starting point for method development and validation.
Analytical Methods Overview
The quantification of this compound can be approached using two primary analytical techniques: HPLC-UV for routine analysis and LC-MS/MS for higher sensitivity and selectivity, particularly in complex matrices.
-
HPLC-UV: This technique is widely accessible and suitable for the quantification of this compound in samples where it is present at higher concentrations, such as in raw plant materials or formulated products.[4][5]
-
LC-MS/MS: This method offers superior sensitivity and specificity, making it the preferred choice for quantifying trace amounts of this compound in complex biological samples like plasma or tissue homogenates.[3]
Data Presentation: Comparative Method Parameters
The following tables summarize typical validation parameters for HPLC-UV and LC-MS/MS methods based on the analysis of structurally related diterpenoid and triterpenoid glycosides. These values provide a benchmark for the expected performance of a validated this compound quantification method.
Table 1: Hypothetical HPLC-UV Method Validation Parameters for this compound Quantification
| Parameter | Expected Performance | Reference Compounds |
| Linearity (r²) | > 0.999 | Hederacoside C, Oleanolic Acid[1] |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | Ginsenosides[6] |
| Limit of Quantification (LOQ) | 0.3 - 3.0 µg/mL | Ginsenosides[6] |
| Accuracy (Recovery %) | 95 - 105% | Oleanolic Acid[1] |
| Precision (RSD %) | < 5% | Hederacoside C[1] |
Table 2: Hypothetical LC-MS/MS Method Validation Parameters for this compound Quantification
| Parameter | Expected Performance | Reference Compounds |
| Linearity (r²) | > 0.995 | Andrographolide derivatives[3] |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL | 23-epi-26-deoxyactein[7] |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL | Andrographolide derivatives[3] |
| Accuracy (Recovery %) | 90 - 110% | Andrographolide derivatives[3] |
| Precision (RSD %) | < 15% | Andrographolide derivatives[3] |
Experimental Protocols
Protocol 1: Quantification of this compound in Plant Material by HPLC-UV
1. Sample Preparation: Solid-Liquid Extraction
-
Drying and Grinding: Dry the plant material containing this compound at 40-50°C to a constant weight. Grind the dried material into a fine powder to increase the surface area for extraction.
-
Extraction:
-
Accurately weigh approximately 1.0 g of the powdered plant material.
-
Transfer to a conical flask and add 25 mL of methanol (B129727).
-
Sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue two more times.
-
Pool the supernatants and evaporate to dryness under reduced pressure.
-
-
Reconstitution: Dissolve the dried extract in 10 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.
2. HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B). A typical gradient could be:
-
0-5 min: 20% A
-
5-25 min: 20-80% A
-
25-30 min: 80% A
-
30-35 min: 80-20% A
-
35-40 min: 20% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: As this compound lacks a strong chromophore, detection at a low UV wavelength (e.g., 205-220 nm) is recommended.
-
Injection Volume: 10 µL.
-
Quantification: Create a calibration curve using a certified reference standard of this compound. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Protocol 2: Quantification of this compound in Biological Fluids (Plasma) by LC-MS/MS
1. Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE)
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar diterpenoid glycoside not present in the sample).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
-
Solid-Phase Extraction (for cleanup and concentration):
-
Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Method
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A high-resolution C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient could be:
-
0-1 min: 10% A
-
1-8 min: 10-90% A
-
8-10 min: 90% A
-
10-10.1 min: 90-10% A
-
10.1-12 min: 10% A
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: ESI in positive or negative ion mode (to be optimized for this compound).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard. These transitions would need to be determined by infusing a pure standard of this compound.
-
Quantification: Generate a calibration curve by spiking known concentrations of this compound standard into a blank matrix (e.g., drug-free plasma). The concentration in the unknown samples is determined from this curve.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Simple and Sensitive LC-MS/MS Method for Determination of Four Major Active Diterpenoids from Andrographis paniculata in Human Plasma and Its Application to a Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of Triterpene Saponins of Hedera Helix Spray-Dried Extract by HPLC [jonuns.com]
- 5. tautobiotech.com [tautobiotech.com]
- 6. Simultaneous determination of triterpene saponins in ginseng drugs by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Derivatization of Nudicaulin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and derivatization strategies for Nudicaulin A, a flavoalkaloid with potential therapeutic applications. The protocols are based on published biomimetic synthesis approaches and derivatization studies aimed at exploring its structure-activity relationship (SAR).
Introduction
Nudicaulins are a class of rare flavoalkaloid pigments first isolated from the Iceland poppy, Papaver nudicaule. Their unique structure, arising from the fusion of an anthocyanidin and an indole (B1671886) moiety, has attracted significant interest from synthetic chemists and pharmacologists. Recent studies have focused on the total synthesis of Nudicaulins and the generation of derivatives to evaluate their biological activities, including antiproliferative and cytotoxic effects. This document outlines the key synthetic and derivatization methodologies, along with protocols for assessing biological activity.
Synthesis of Nudicaulin Analogs
The synthesis of Nudicaulin analogs can be broadly categorized into two main approaches: the biomimetic total synthesis of the natural products Nudicaulin I and II, and the synthesis of aglycone derivatives with modifications on the flavonoid and indole scaffolds.
Biomimetic Total Synthesis of Nudicaulins I and II
A high-yield biomimetic synthesis of Nudicaulins I and II has been reported, proceeding through a cascade reaction between the anthocyanin orientalin and indole.[1][2][3][4] This approach is notable for its efficiency, achieving a 92% yield.[1][3][4]
Experimental Protocol: Biomimetic Synthesis of Nudicaulins I and II
-
Preparation of Reactants:
-
Dissolve orientalin (1 equivalent) in an appropriate aqueous buffer.
-
Prepare a solution of indole (excess, e.g., 10 equivalents) in a suitable solvent.
-
-
Reaction:
-
Combine the solutions of orientalin and indole.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by a color change to yellow.[1]
-
-
Purification:
-
Purify the resulting Nudicaulins I and II using standard chromatographic techniques, such as high-performance liquid chromatography (HPLC).
-
Synthesis of O-Methylated Nudicaulin Aglycon Derivatives
A strategy for the synthesis of O-methylated Nudicaulin aglycon derivatives has been developed to explore the impact of substitution patterns on biological activity.[5][6] This method involves the fusion of a permethylated anthocyanidin with various substituted indoles.[5][6]
Experimental Protocol: Synthesis of O-Methylated Nudicaulin Derivatives [6]
-
Preparation of Permethylated Anthocyanidin:
-
Synthesize 3,5,7,3',4'-penta-O-methylcyanidin from a suitable precursor like quercetin (B1663063) through a multi-step process involving reduction and methylation.
-
-
Fusion Reaction:
-
Dissolve 3,5,7,3',4'-penta-O-methylcyanidin (1 equivalent) in a 1:1 mixture of methanol (B129727) and water.
-
Adjust the pH of the solution to 2.5 by adding 0.1 M HCl.
-
Add a solution of the desired indole derivative (3.0–5.5 equivalents) in methanol.
-
Stir the reaction mixture for 2.5 hours at room temperature.
-
-
Work-up and Purification:
-
Stop the reaction by evaporating the methanol.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired O-methylated Nudicaulin derivative.
-
Derivatization Strategies
Derivatization of the Nudicaulin scaffold is a key strategy for investigating its structure-activity relationship (SAR) and optimizing its pharmacological properties.[5][6]
Key Derivatization Points:
-
Indole Moiety: The indole nitrogen and aromatic ring can be substituted with various functional groups to probe their influence on biological activity. A small library of derivatives with differently substituted indole units has been prepared.[5][6]
-
Flavonoid Moiety: The hydroxyl groups on the flavonoid core can be methylated or otherwise modified to alter the molecule's polarity and hydrogen-bonding capabilities.[5][6]
Biological Activity and Potential Signaling Pathways
Antiproliferative and Cytotoxic Activity
Synthetic O-methylated Nudicaulin derivatives have been evaluated for their antiproliferative and cytotoxic activities against various cancer cell lines.
Table 1: Bioactivity of O-Methylated Nudicaulin Derivatives [7]
| Compound | Cell Line | Activity |
| Nudicaulin Derivative 6 | HUVEC, K-562 | High antiproliferative activity |
| Nudicaulin Derivative 7 | K-562 | Activity similar to doxorubicin |
| Nudicaulin Derivative 8 | K-562 | Activity similar to doxorubicin |
| Nudicaulin Derivative 9 | K-562 | Activity similar to doxorubicin |
| Nudicaulin Derivative 10 | HUVEC, K-562 | High antiproliferative activity |
| Nudicaulin Derivative 11 | HUVEC, K-562 | High antiproliferative activity |
| All Derivatives (6-11) | HeLa | Cytotoxic activity |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding:
-
Seed cancer cells (e.g., HeLa, K-562) and non-cancerous cells (e.g., HUVEC) in 96-well plates at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the Nudicaulin derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control and a positive control (e.g., doxorubicin).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Reading:
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
Potential Signaling Pathways
While the precise signaling pathways modulated by Nudicaulin A and its derivatives are yet to be fully elucidated, their structural similarity to flavonoids suggests potential interactions with key cellular signaling cascades. Extracts of P. nudicaule have been shown to possess anti-inflammatory properties through the inhibition of the NF-κB and STAT3 signaling pathways. Flavonoids, in general, are known to modulate a variety of pathways, including:
-
NF-κB Signaling Pathway: Inhibition of NF-κB activation can lead to anti-inflammatory and anti-cancer effects.
-
MAPK Signaling Pathway: Modulation of ERK, JNK, and p38 MAPK pathways can influence cell proliferation, differentiation, and apoptosis.
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation, and its inhibition is a common target for cancer therapy.
Visualizations
Caption: Workflow for the synthesis of Nudicaulins and their derivatives.
Caption: Derivatization points on the Nudicaulin scaffold.
Caption: Potential signaling pathways modulated by Nudicaulin A.
References
- 1. Formation of Nudicaulins In Vivo and In Vitro and the Biomimetic Synthesis and Bioactivity of O-Methylated Nudicaulin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Integrated—Omics/Chemistry Approach Unravels Enzymatic and Spontaneous Steps to Form Flavoalkaloidal Nudicaulin Pigments in Flowers of Papaver nudicaule L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalsciencebooks.info [globalsciencebooks.info]
- 4. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation of Nudicaulins In Vivo and In Vitro and the Biomimetic Synthesis and Bioactivity of O-Methylated Nudicaulin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biomimetic synthesis of nudicaulins I and II, yellow pigments from the Iceland poppy Papaver nudicaule - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Nudicaucin A in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nudicaucin A is a novel compound with potential antimicrobial properties. These application notes provide detailed protocols for determining its efficacy against a panel of microorganisms using standard antimicrobial susceptibility testing (AST) methods. The following sections offer step-by-step instructions for researchers to establish the Minimum Inhibitory Concentration (MIC) of this compound, a critical parameter in the evaluation of new antimicrobial agents. Additionally, a framework for investigating its mechanism of action is presented.
Data Presentation: Antimicrobial Activity of this compound
The following table should be used to summarize the quantitative data obtained from antimicrobial susceptibility testing of this compound. This standardized format allows for easy comparison of its activity against various microbial strains.
| Microorganism | Strain ID | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) [Name of Control] | Negative Control |
| Staphylococcus aureus | ATCC 29213 | Growth | ||
| Escherichia coli | ATCC 25922 | Growth | ||
| Pseudomonas aeruginosa | ATCC 27853 | Growth | ||
| Enterococcus faecalis | ATCC 29212 | Growth | ||
| Candida albicans | ATCC 90028 | Growth | ||
| [Additional Organism] | [Strain ID] | Growth |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established standards for antimicrobial susceptibility testing.[1][2][3][4]
Broth Microdilution Method for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.[5][6][7]
Materials:
-
This compound stock solution (in a suitable solvent)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial suspension standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., vancomycin (B549263) for Gram-positive bacteria, gentamicin (B1671437) for Gram-negative bacteria)
-
Sterile diluent (e.g., saline or broth)
-
Incubator
Procedure:
-
Prepare this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be sufficient to determine the MIC.
-
Prepare Inoculum: Prepare a microbial suspension from a fresh culture (18-24 hours old) in a sterile diluent. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4] Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[5]
-
Inoculation: Add 50 µL of the standardized and diluted microbial suspension to each well containing the this compound dilutions, the positive control, and the growth control (broth only). The final volume in each well will be 100 µL.
-
Controls:
-
Positive Control: A row of wells containing a known antibiotic to ensure the test system is working correctly.
-
Negative (Growth) Control: A well containing only the broth medium and the microbial suspension to ensure the microorganisms can grow in the test conditions.
-
Sterility Control: A well containing only uninoculated broth to check for contamination.
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria or as appropriate for the specific microorganism.[8]
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[6][7]
Agar (B569324) Dilution Method for MIC Determination
This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test microorganisms.
Materials:
-
This compound stock solution
-
Molten sterile agar medium (e.g., Mueller-Hinton Agar) at 45-50°C
-
Sterile petri dishes
-
Microbial suspension standardized to 0.5 McFarland turbidity
-
Inoculator (e.g., multipoint replicator)
Procedure:
-
Prepare Agar Plates: Prepare a series of agar plates containing two-fold dilutions of this compound. Add the appropriate volume of the this compound stock solution to the molten agar before pouring it into the petri dishes to achieve the desired final concentrations.[1]
-
Prepare Inoculum: Prepare a microbial suspension as described for the broth microdilution method.
-
Inoculation: Spot-inoculate the surface of the agar plates with the microbial suspensions (approximately 1-2 µL, containing about 1 x 10⁴ CFU).[5]
-
Controls: Include a growth control plate without any this compound.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound at which no visible growth of the test organism is observed.
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for Antimicrobial Susceptibility Testing.
Conceptual Framework for Elucidating the Mechanism of Action
Caption: Framework for Mechanism of Action Elucidation.
References
- 1. mdpi.com [mdpi.com]
- 2. searchlib.cwu.edu [searchlib.cwu.edu]
- 3. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. apec.org [apec.org]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. idexx.dk [idexx.dk]
- 7. Evaluation of clinicians’ knowledge and use of minimum inhibitory concentration values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the In Vitro Evaluation of Nudicaucin A
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Nudicaucin A is a novel bioactive compound whose therapeutic potential is yet to be fully elucidated. These application notes provide a comprehensive framework for the initial in vitro characterization of this compound. The following protocols outline a systematic approach to assess its cytotoxic effects, potential mechanism of action, and influence on key cellular signaling pathways. This document serves as a foundational guide for researchers initiating preclinical investigations of this compound.
I. Initial Screening: Cytotoxicity and Cell Viability
A fundamental first step in the evaluation of any novel compound is to determine its effect on cell viability.[1] This allows for the determination of a therapeutic window and informs the concentrations to be used in subsequent, more detailed mechanistic studies.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
MTT solution (5 mg/mL in PBS)[1]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.[1]
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Data Presentation:
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (IC50 in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| MCF-7 | 50.2 | 25.8 | 12.5 |
| A549 | 65.1 | 33.4 | 18.2 |
| HeLa | 48.9 | 24.1 | 11.8 |
II. Mechanistic Elucidation: Apoptosis and Cell Cycle Analysis
Following the determination of its cytotoxic properties, the next logical step is to investigate the mechanism by which this compound induces cell death.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
This assay differentiates between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Selected cancer cell line (e.g., MCF-7)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Data Presentation:
Table 2: Apoptotic Effect of this compound on MCF-7 Cells
| Treatment | % Early Apoptotic | % Late Apoptotic | % Necrotic | % Live |
| Control (24h) | 2.1 | 1.5 | 0.5 | 95.9 |
| This compound (24h) | 15.8 | 5.2 | 1.1 | 77.9 |
| Control (48h) | 3.2 | 2.1 | 0.8 | 93.9 |
| This compound (48h) | 28.4 | 12.6 | 2.3 | 56.7 |
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
This compound
-
Selected cancer cell line
-
6-well plates
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest and fix the cells in ice-cold 70% ethanol.
-
Staining: Wash the cells and stain with PI solution containing RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Data Presentation:
Table 3: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 65.2 | 20.5 | 14.3 |
| This compound | 45.8 | 25.1 | 29.1 |
III. Signaling Pathway Investigation
Based on the initial findings, further experiments can be designed to probe specific signaling pathways. Drawing inspiration from the known mechanism of another marine natural product, Honaucin A, which activates the Nrf2-ARE pathway, a similar investigation for this compound is warranted.[4][5]
Protocol 4: Nrf2 Activation Luciferase Reporter Assay
This assay measures the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.[4][5]
Materials:
-
ARE-luciferase reporter plasmid
-
Cell line (e.g., MCF-7)
-
Transfection reagent
-
This compound
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound for 12-24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the ARE-luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Data Presentation:
Table 4: Nrf2-ARE Pathway Activation by this compound
| This compound (µM) | Fold Induction of Luciferase Activity |
| 0 (Control) | 1.0 |
| 1 | 1.8 |
| 5 | 3.5 |
| 10 | 6.2 |
| 25 | 12.7 |
IV. Visualizing Experimental Workflows and Signaling Pathways
Diagrams:
Caption: Experimental workflow for the in vitro characterization of this compound.
Caption: Postulated Nrf2-ARE signaling pathway activation by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Marine Natural Product Honaucin A Attenuates Inflammation by Activating the Nrf2-ARE Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Marine Natural Product Honaucin A Attenuates Inflammation by Activating the Nrf2-ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Nudicaulin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide guidance on the stability and solubility of Nudicaulin A for experimental use, along with detailed protocols for its preparation and application in common research settings. The information is compiled from published research on Nudicaulin A and its derivatives.
Introduction
Nudicaulin A is a unique flavoalkaloid pigment found in the petals of the Iceland poppy, Papaver nudicaule. It is derived from the fusion of pelargonidin (B1210327) glycoside and indole[1]. Research has indicated that extracts of P. nudicaule containing such alkaloids possess anti-inflammatory properties, and synthetic derivatives of nudicaulin have shown antiproliferative activity[2][3]. This document aims to provide researchers with essential information for the effective experimental use of Nudicaulin A.
Physicochemical Properties
The stability of Nudicaulin A is highly dependent on pH. Its characteristic yellow color is most prominent and stable in strongly acidic environments[2][4].
-
pH Stability: In vitro experiments have demonstrated that the conversion of precursors to nudicaulins and the stability of their color are favored in acidic conditions, with a pH of around 1.3 to 2.5 being optimal for the formation of related compounds[2][5]. As the pH increases, the characteristic yellow absorption spectrum of nudicaulins diminishes[4]. Therefore, for experiments where the chemical integrity of Nudicaulin A is crucial, maintaining an acidic pH is recommended.
-
Storage: For long-term storage, it is advisable to keep Nudicaulin A as a dry powder at -20°C or below, protected from light. Stock solutions should be prepared fresh, but if short-term storage is necessary, they should be kept at -20°C in an acidic buffer or solvent.
Table 1: Qualitative Solubility of Nudicaulin A
| Solvent | Solubility | Notes | Reference |
| Methanol (B129727) (MeOH) | Soluble | Used for extraction and in reaction mixtures for derivative synthesis. | [2][5] |
| Methanol/Water (1:1) | Soluble | Used as a solvent for the synthesis of nudicaulin derivatives. | [5] |
| Acidified Aqueous Solutions (e.g., with HCl or TFA) | Soluble | The formation and stability of nudicaulins are enhanced in acidic aqueous media. | [2] |
| Dichloromethane (DCM) | Soluble | Used for extraction of nudicaulin derivatives from aqueous solutions. | [5] |
| Water | Poorly Soluble | The precursor indole (B1671886) has low water solubility. Nudicaulins are generally extracted and handled in organic or acidified aqueous solvents. | [1] |
| DMSO | Likely Soluble | While not explicitly stated for Nudicaulin A, DMSO is a common solvent for similar organic compounds for in vitro bioassays. |
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
Nudicaulin A (solid)
-
Methanol (HPLC grade)
-
Sterile, deionized water
-
Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)
-
Sterile microcentrifuge tubes or vials
Protocol for a 1 mg/mL Stock Solution in Acidified Methanol:
-
Weigh out 1 mg of Nudicaulin A powder in a sterile microcentrifuge tube.
-
Add 1 mL of methanol to the tube.
-
To ensure stability, acidify the solution by adding a small amount of acid. For example, add 1 µL of concentrated HCl or TFA to the 1 mL of methanol solution to achieve an acidic pH.
-
Vortex briefly until the solid is completely dissolved.
-
If necessary, sonicate for a few seconds to aid dissolution[1].
-
Store the stock solution at -20°C, protected from light. It is recommended to use the solution within a short period and avoid repeated freeze-thaw cycles.
Protocol for In Vitro Cell Culture Experiments
This protocol provides a general guideline for applying Nudicaulin A to cell cultures. The final concentration and incubation time should be optimized for the specific cell line and experimental design.
Materials:
-
Nudicaulin A stock solution (e.g., 1 mg/mL in acidified methanol)
-
Complete cell culture medium, pre-warmed to 37°C
-
Cells seeded in appropriate culture vessels (e.g., 96-well plates, 6-well plates)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Thaw the Nudicaulin A stock solution at room temperature.
-
Dilute the stock solution to an intermediate concentration in complete cell culture medium. Note: To minimize solvent toxicity, the final concentration of the organic solvent (e.g., methanol) in the cell culture medium should typically be kept below 0.5%.
-
For example, to prepare a 10 µg/mL final concentration from a 1 mg/mL stock:
-
Prepare an intermediate dilution by adding 10 µL of the 1 mg/mL stock to 990 µL of culture medium to get a 10 µg/mL working solution.
-
Add the desired volume of this working solution to the cells. For instance, add 10 µL of the 10 µg/mL working solution to 90 µL of medium in a 96-well plate to achieve a final concentration of 1 µg/mL.
-
-
Remove the existing medium from the cells and replace it with the medium containing the desired final concentration of Nudicaulin A.
-
Include a vehicle control in your experiment (medium with the same final concentration of the solvent used for the stock solution).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Proceed with the desired downstream analysis (e.g., cell viability assay, western blot, qPCR).
Visualization of Potential Signaling Pathways and Workflows
Potential Signaling Pathways
Extracts from Papaver nudicaule have been shown to exhibit anti-inflammatory effects by inhibiting the NF-κB and STAT3 signaling pathways[3]. While the direct effect of Nudicaulin A on these pathways has not been explicitly demonstrated, it is a potential mechanism of action.
References
- 1. An Integrated—Omics/Chemistry Approach Unravels Enzymatic and Spontaneous Steps to Form Flavoalkaloidal Nudicaulin Pigments in Flowers of Papaver nudicaule L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Network-Guided Alkaloid Profiling of Aerial Parts of Papaver nudicaule L. Using LC-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formation of Nudicaulins In Vivo and In Vitro and the Biomimetic Synthesis and Bioactivity of O-Methylated Nudicaulin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Nudicaulin A Isolation
Welcome to the Technical Support Center for Nudicaulin A Isolation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with obtaining a high yield of Nudicaulin A.
Frequently Asked Questions (FAQs)
Q1: What is Nudicaulin A and why is its isolation challenging?
Nudicaulin A is a unique flavoalkaloid pigment found in the petals of the Iceland poppy (Papaver nudicaulin). Its isolation can be challenging due to its complex structure and the nature of its biosynthesis, which is a spontaneous, non-enzymatic reaction sensitive to several factors. Low natural abundance and potential for degradation during extraction and purification also contribute to low yields.
Q2: What are the key precursors for Nudicaulin A biosynthesis?
The biosynthesis of Nudicaulin A involves the fusion of two key precursors: a pelargonidin (B1210327) glycoside and free indole (B1671886).[1][2] The availability and concentration of these precursors are critical for achieving a good yield.
Q3: What is the optimal pH for the formation of Nudicaulin A?
A strongly acidic environment is crucial for the final step in Nudicaulin A biosynthesis.[3] The reaction occurs in the vacuoles of P. nudicaule petals, which have a pH of around 2.[3] In vitro experiments have shown that a pH of less than 3 is required for the conversion of pelargonidin glycosides to nudicaulins, as this ensures the pelargonidin is in its reactive flavylium (B80283) cation form.[3]
Q4: How does the concentration of precursors affect the yield of Nudicaulin A?
Higher concentrations of the precursors, pelargonidin glycoside and indole, generally lead to a higher yield of Nudicaulin A.[1] Studies have shown that increasing the initial concentration of pelargonidin 3-sophoroside from 0.1 mg/mL to 1.0 mg/mL can increase the yield significantly.[1]
Q5: What is the ideal molar ratio of pelargonidin glycoside to indole?
An excess of indole relative to the pelargonidin glycoside can promote the formation of Nudicaulin A.[1] A molar ratio of 1:5 (pelargonidin glycoside to indole) has been shown to be effective.[1] However, a very large excess of indole, especially at high precursor concentrations, may lead to the formation of side products and a moderate yield.[1]
Troubleshooting Guide
Issue 1: Low or No Yield of Nudicaulin A
| Possible Cause | Suggested Solution |
| Incorrect pH | The final reaction requires a strongly acidic pH (<3).[3] Ensure your reaction buffer is acidified, for example, with 1% formic acid or hydrochloric acid to achieve a pH of approximately 2.0-2.5. |
| Low Precursor Concentration | The concentration of both pelargonidin glycoside and indole is critical.[1] Increase the starting concentrations of your precursors. Refer to the quantitative data table below for guidance. |
| Suboptimal Precursor Ratio | An insufficient amount of indole will limit the reaction.[1] Try using a molar excess of indole, such as a 1:5 ratio of pelargonidin glycoside to indole.[1] |
| Degradation of Precursors or Product | Nudicaulins and their precursors can be sensitive to light and high temperatures. Protect your reaction mixture and extracts from light and avoid excessive heat during solvent evaporation. |
| Poor Quality Starting Material (if extracting from petals) | The concentration of precursors in P. nudicaule petals can vary. Use fresh, vibrant yellow petals for the highest concentration of Nudicaulin A and its precursors. |
Issue 2: Presence of Significant Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Co-extraction of other plant pigments and compounds | Optimize your initial extraction protocol. Consider using a solvent system that is more selective for flavoalkaloids. A preliminary purification step using solid-phase extraction (SPE) can help remove unwanted compounds. |
| Formation of side-products | As mentioned, a very high concentration of indole can lead to the formation of side-products.[1] If you suspect this is the case, try reducing the molar excess of indole. |
| Inefficient Purification | A single purification step may not be sufficient. Employ a multi-step purification strategy, such as initial column chromatography followed by preparative HPLC for final polishing. |
Quantitative Data Summary
The following table summarizes the effect of precursor concentration and molar ratio on the formation of 7-deglucosylated nudicaulins from pelargonidin 3-sophoroside after 24 hours.
| Treatment | Pelargonidin 3-sophoroside Conc. (mg/mL) | Molar Ratio (Pelargonidin:Indole) | Relative Nudicaulin Yield | Precursor Turnover |
| P1 | 0.1 | 1:1 | Low | ~10-30% |
| P2 | 0.1 | 1:5 | 20- to 30-fold increase vs P1 | ~10-30% |
| P3 | 1.0 | 1:1 | 20- to 30-fold increase vs P1 | ~10-30% |
| P4 | 1.0 | 1:5 | High | ~70-90% |
| P5 | 10.0 | 1:1 | High | ~70-90% |
| P6 | 10.0 | 1:5 | Moderate | >90% (after 1h) |
Data adapted from a study on Nudicaulin biosynthesis. The yield is presented qualitatively based on the reported turnover and product formation.[1]
Experimental Protocols
Protocol 1: Extraction of Pelargonidin Glycosides from P. nudicaule Petals
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Harvesting: Collect fresh, fully bloomed red petals of Papaver nudicaule, as they are rich in pelargonidin glycosides.
-
Grinding: Freeze the petals in liquid nitrogen and grind them to a fine powder using a mortar and pestle.
-
Extraction: Suspend the powdered petals in a methanol-water mixture (1:1, v/v) containing 0.1% formic acid. Use approximately 20 µL of solvent per mg of tissue.
-
Sonication and Centrifugation: Sonicate the mixture for 30 minutes and then centrifuge at high speed (e.g., 13,000 rpm) for 20 minutes.
-
Supernatant Collection: Carefully collect the supernatant, which contains the pelargonidin glycosides.
Protocol 2: In Vitro Synthesis of Nudicaulin A
-
Precursor Solution: Prepare a solution of the extracted pelargonidin glycoside in acidified water (e.g., water with 1% formic acid, pH ~2.5).
-
Indole Addition: Add a solution of indole in a minimal amount of methanol (B129727) to the pelargonidin glycoside solution. Aim for a molar ratio of approximately 1:5 (pelargonidin:indole).
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Reaction: Stir the reaction mixture at room temperature for at least 2.5 hours. The color should change from red to yellow, indicating the formation of Nudicaulin.
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Monitoring: Monitor the reaction progress using HPLC-MS.
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Purification: After the reaction is complete, the Nudicaulin A can be purified using column chromatography followed by preparative HPLC.
Visualizations
Nudicaulin A Biosynthesis Pathway
Caption: Simplified biosynthetic pathway of Nudicaulin A.
Experimental Workflow for Nudicaulin A Isolation
Caption: General experimental workflow for the isolation of Nudicaulin A.
Troubleshooting Logic for Low Nudicaulin A Yield
Caption: Troubleshooting decision tree for low Nudicaulin A yield.
References
- 1. An Integrated—Omics/Chemistry Approach Unravels Enzymatic and Spontaneous Steps to Form Flavoalkaloidal Nudicaulin Pigments in Flowers of Papaver nudicaule L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Formation of Nudicaulins In Vivo and In Vitro and the Biomimetic Synthesis and Bioactivity of O-Methylated Nudicaulin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Purity of Nudicaucin A
Welcome to the technical support center for Nudicaucin A. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the purity of this compound samples. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in this compound samples?
A1: While specific impurities can vary depending on the synthesis or isolation method, common contaminants in terpenoid samples like this compound may include:
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Isomers: Structural or stereoisomers that may have formed during synthesis or extraction and can be difficult to separate due to similar physical properties.
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Oxidation Products: Terpenoids can be susceptible to oxidation, leading to the formation of epoxides, aldehydes, or ketones, especially if exposed to air and light for extended periods.
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Hydrolysis Products: If the sample has been exposed to acidic or basic conditions, ester or other labile functional groups within the this compound structure may hydrolyze.
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Residual Solvents: Solvents used during extraction and purification (e.g., methanol (B129727), ethyl acetate, hexane) may remain in the final sample.
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Related Natural Products: If isolated from a natural source, structurally similar terpenoids from the same organism may co-elute during initial purification steps.
Q2: How can I assess the purity of my this compound sample?
A2: A multi-technique approach is recommended for accurate purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the industry standard for quantitative purity determination. A well-developed HPLC method can separate this compound from its impurities, allowing for quantification of each component based on peak area.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of this compound and help identify impurities by detecting unexpected signals.
-
Mass Spectrometry (MS): LC-MS can be used to confirm the molecular weight of this compound and identify the mass of potential impurities, providing clues to their identity.
Q3: What is a "stability-indicating method," and why is it important?
A3: A stability-indicating method is a validated analytical procedure that can accurately detect and quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients. For this compound, this means developing an HPLC method that can separate the parent compound from any potential isomers, oxides, or hydrolytic products that may form under storage or stress conditions. This is crucial for determining the true purity and stability of your sample.
Troubleshooting Guide: Improving this compound Purity
This guide provides solutions to common problems encountered during the purification of this compound, with a focus on HPLC-based methods.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor resolution between this compound and an impurity in HPLC. | - Inappropriate mobile phase composition.- Unsuitable column stationary phase.- Gradient elution profile is not optimized. | - Mobile Phase: Adjust the ratio of organic solvent to water. Test different organic modifiers (e.g., acetonitrile (B52724) vs. methanol).- Column: Screen different column chemistries (e.g., C18, C8, Phenyl-Hexyl).- Gradient: Optimize the gradient slope and time to improve separation of closely eluting peaks. |
| Presence of broad or tailing peaks for this compound. | - Column degradation or contamination.- Sample overload.- Incompatibility between the sample solvent and the mobile phase. | - Column: Flush the column with a strong solvent or perform a column regeneration procedure. If the problem persists, replace the column.- Sample Load: Reduce the injection volume or the concentration of the sample.- Solvent: Dissolve the sample in the initial mobile phase if possible. |
| Appearance of new impurity peaks in an older sample. | - Degradation of this compound due to improper storage. | - Forced Degradation Study: Perform a forced degradation study (see protocol below) to identify potential degradation products.- Storage: Store this compound samples in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). |
| Inconsistent retention times for this compound. | - Leak in the HPLC system.- Air bubbles in the pump or detector.- Inconsistent mobile phase preparation. | - System Check: Inspect for leaks at all fittings. Purge the pump to remove any trapped air bubbles.- Mobile Phase: Ensure accurate and consistent preparation of the mobile phase for each run. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development for this compound
This protocol outlines a general approach for developing an HPLC method to assess the purity of this compound and separate it from potential degradation products.
1. Instrumentation and Columns:
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HPLC system with a UV or Diode Array Detector (DAD).
-
Columns to screen:
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Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Reversed-Phase C8 (e.g., 150 mm x 4.6 mm, 5 µm)
-
Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm)
-
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile or Methanol
3. Chromatographic Conditions (Starting Point):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Scan for optimal wavelength using a DAD; start with 220 nm and 254 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0 40 20 95 25 95 26 40 | 30 | 40 |
4. Optimization:
-
Adjust the gradient slope and duration to achieve baseline separation of all peaks.
-
Compare the performance of different columns and organic modifiers (acetonitrile vs. methanol) to find the optimal conditions for resolution.
Protocol 2: Forced Degradation Study of this compound
This study will intentionally degrade a sample of this compound to generate potential impurities, which is essential for validating a stability-indicating HPLC method.
1. Sample Preparation:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
2. Stress Conditions (perform in separate vials):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
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Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
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Thermal Degradation: Evaporate the solvent from 1 mL of stock solution and heat the solid residue at 80 °C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 48 hours.
-
Control: Keep 1 mL of the stock solution at 4 °C in the dark.
3. Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all samples using the developed stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples to the control to identify degradation products.
Visualizations
Caption: Workflow for improving and assessing the purity of this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
Troubleshooting Nudicaucin A instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nudicaucin A. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Troubleshooting Guides
Issue: Variability in Experimental Results
Question: We are observing inconsistent results in our cell-based assays with this compound. What could be the cause?
Answer: Inconsistent results with this compound can often be attributed to its instability in solution. As a triterpenoid (B12794562) saponin, this compound's stability can be influenced by solvent, temperature, and pH. To troubleshoot this, we recommend the following:
-
Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of this compound immediately before use.
-
Solvent Considerations: While this compound is soluble in DMSO, prolonged storage in DMSO, especially at room temperature, may lead to degradation. For aqueous buffers, stability can be pH-dependent.
-
Temperature Control: Avoid repeated freeze-thaw cycles. Aliquot stock solutions into single-use volumes to minimize degradation.
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Perform a Stability Study: To determine the stability of this compound under your specific experimental conditions, we recommend conducting a time-course experiment. This involves analyzing the concentration and purity of this compound in your chosen solvent and at your experimental temperature over time using a validated analytical method like HPLC.
Issue: Poor Solubility in Aqueous Media
Question: We are having difficulty dissolving this compound in our aqueous cell culture medium, leading to precipitation. How can we improve its solubility?
Answer: this compound has limited solubility in aqueous solutions. To address this, consider the following strategies:
-
Use of a Co-solvent: Prepare a high-concentration stock solution of this compound in 100% DMSO. Then, dilute this stock solution into your aqueous medium to the final desired concentration. It is crucial to ensure the final concentration of DMSO is low enough to not affect your cells, typically below 0.5%.[1]
-
Sonication: Gentle sonication can aid in the dissolution of this compound in the final medium. However, be cautious as excessive sonication can generate heat and potentially degrade the compound.
-
pH Adjustment: The solubility of saponins (B1172615) can be influenced by pH. You may cautiously explore minor adjustments to the pH of your buffer, ensuring it remains within a physiologically acceptable range for your cells.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound powder should be stored at -20°C, desiccated. Stock solutions in DMSO can be stored at -80°C for up to one year. For short-term storage of a few days, 4°C is acceptable. Avoid storing solutions at room temperature for extended periods.
| Storage Condition | Form | Recommended Duration |
| -20°C | Powder | Long-term (years) |
| -80°C | In Solvent (e.g., DMSO) | Up to 1 year |
| 4°C | In Solvent | Short-term (days) |
Q2: How can I assess the stability of this compound in my specific experimental setup?
A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to quantitatively assess the stability of this compound.[2][3][4][5] This involves monitoring the peak area of this compound over time and observing the appearance of any degradation peaks.
Q3: What are the potential degradation pathways for this compound?
A3: As a triterpenoid saponin, this compound is susceptible to hydrolysis, particularly of its glycosidic linkages, under acidic or basic conditions. This would result in the loss of sugar moieties and the formation of the aglycone or partially deglycosylated forms. Oxidation is another potential degradation pathway. Identifying specific degradation products would require techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).
Q4: What is the mechanism of action of this compound?
A4: The precise mechanism of action for this compound is still under investigation. However, many triterpenoid saponins have been shown to exert their cytotoxic effects in cancer cells by inducing apoptosis (programmed cell death). This is often mediated through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways, involving the activation of caspases.
Experimental Protocols
Protocol: Stability Assessment of this compound in Solution via HPLC
This protocol outlines a general procedure to determine the stability of this compound in a chosen solvent over time.
1. Materials:
- This compound
- HPLC-grade solvent of interest (e.g., DMSO, Phosphate Buffered Saline pH 7.4)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
- HPLC-grade acetonitrile (B52724) and water
- Trifluoroacetic acid (TFA) or formic acid (optional, for mobile phase modification)
2. Procedure:
- Preparation of this compound Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mM in DMSO).
- Sample Incubation: Aliquot the stock solution into several vials and store them under the desired temperature conditions (e.g., 4°C, room temperature, 37°C).
- Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each temperature condition.
- Sample Preparation for HPLC: Dilute the sample to an appropriate concentration for HPLC analysis with the initial mobile phase.
- HPLC Analysis: Inject the prepared sample onto the HPLC system. A typical starting method could be a gradient elution from water with 0.1% TFA to acetonitrile with 0.1% TFA on a C18 column, with UV detection at a wavelength determined by a UV scan of this compound.
- Data Analysis: Record the peak area of this compound at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.
3. Data Presentation:
| Time (hours) | Peak Area at 4°C | % Remaining at 4°C | Peak Area at RT | % Remaining at RT | Peak Area at 37°C | % Remaining at 37°C |
| 0 | 100 | 100 | 100 | |||
| 2 | ||||||
| 4 | ||||||
| 8 | ||||||
| 24 | ||||||
| 48 |
Visualizations
Caption: Workflow for assessing this compound stability in solution.
Caption: Troubleshooting flowchart for inconsistent experimental results.
Caption: Putative apoptosis signaling pathways modulated by this compound.
References
- 1. lifetein.com [lifetein.com]
- 2. scispace.com [scispace.com]
- 3. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ijpsr.com [ijpsr.com]
Addressing poor solubility of Nudicaucin A in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nudicaucin A, focusing on challenges related to its poor solubility in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a triterpenoid (B12794562) saponin, a class of natural compounds known for a variety of biological activities.[1] Like many other triterpenoids, this compound is a hydrophobic molecule, leading to poor solubility in aqueous solutions such as cell culture media and phosphate-buffered saline (PBS).[2][3] This can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: I dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. Why is this happening?
A2: This is a common issue known as "crashing out." While this compound is soluble in 100% DMSO, the dramatic decrease in DMSO concentration upon addition to your aqueous-based medium reduces its solubility. The compound is no longer in a favorable solvent environment and thus precipitates. The key is to maintain a low final DMSO concentration that is non-toxic to cells and to employ proper dilution techniques.
Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?
A3: For most cell lines, the final concentration of DMSO should be kept below 0.5%, and ideally at or below 0.1%, to minimize cytotoxicity.[4][5] However, the sensitivity to DMSO can be cell-line specific, so it is best to perform a vehicle control experiment to determine the tolerance of your specific cells.
Troubleshooting Guide: Addressing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and resolve issues with this compound precipitation in your assays.
Initial Preparation and Dilution
Precipitation upon dilution of a DMSO stock is a primary hurdle. The following workflow is recommended to minimize this issue.
Solubility Enhancement Strategies
If simple dilution is insufficient, consider using co-solvents and surfactants. It is crucial to test the toxicity of any solvent mixture on your specific cell line.
Table 1: Recommended Solvent Concentrations for In Vitro Assays
| Solvent/Excipient | Typical Starting Concentration (in final medium) | Maximum Tolerated Concentration (General Guideline) | Notes |
| DMSO | ≤ 0.1% | 0.5% - 1% (cell line dependent) | Always include a vehicle control with the same final DMSO concentration. |
| PEG 400 | 0.5% - 1% | Varies; test for cytotoxicity. | Can be used as a co-solvent to improve solubility. |
| Tween® 80 | 0.01% - 0.1% | Varies; test for cytotoxicity. | A non-ionic surfactant that can help prevent aggregation. |
Experimental Protocols
Protocol 1: Standard Dilution of this compound for Cell-Based Assays
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Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved. Gentle warming (to 37°C) or brief sonication may assist dissolution.
-
Create an intermediate dilution series in 100% DMSO. For example, to achieve a final concentration of 10 µM with 0.1% DMSO, prepare a 10 mM stock, then a 1:10 dilution to 1 mM in DMSO, and finally a 1:100 dilution of the 1mM stock into your final medium.
-
Pre-warm your complete cell culture medium to 37°C.
-
Add the this compound intermediate stock dropwise to the pre-warmed medium while gently vortexing. This gradual addition helps to avoid rapid solvent exchange and precipitation.
-
Visually inspect the solution for any signs of precipitation before adding it to your cells.
Protocol 2: Co-Solvent/Surfactant Method for Enhanced Solubility
-
Prepare a high-concentration stock of this compound in 100% DMSO (e.g., 50 mM).
-
Prepare a sterile-filtered stock solution of your chosen co-solvent/surfactant. For example, a 10% (v/v) solution of PEG 400 or a 1% (v/v) solution of Tween® 80 in PBS.
-
In a sterile tube, first add the required volume of your complete cell culture medium.
-
Add the co-solvent/surfactant to the medium and mix well.
-
Finally, add the this compound DMSO stock to the medium-solvent mixture and mix immediately.
-
Perform a vehicle control with the same final concentrations of DMSO and other excipients.
Hypothetical Signaling Pathway for this compound
Triterpenoid saponins (B1172615) have been reported to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK. The following diagram illustrates a plausible mechanism of action for this compound in an inflammatory context.
References
- 1. researchgate.net [researchgate.net]
- 2. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentacyclic Triterpene Bioavailability: An Overview of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Complex NMR Spectra
Disclaimer: Extensive searches for the specific ¹H and ¹³C NMR data of Nudicaucin A have not yielded any publicly available spectra or publications detailing its spectral interpretation. The information provided below is a generalized technical support guide for interpreting complex NMR spectra of large, polycyclic natural products, using a hypothetical molecule, "Hypotheticin A," with a structural complexity similar to what might be expected for a compound like this compound. This guide is intended to serve as an educational resource for researchers, scientists, and drug development professionals facing similar challenges in structural elucidation.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the acquisition and interpretation of NMR spectra for complex natural products.
Question 1: Why is the baseline of my ¹H NMR spectrum distorted or rolling?
Answer: A distorted baseline in a ¹H NMR spectrum can arise from several factors. A common cause is a very strong solvent signal that is not properly suppressed, leading to broad humps. Another possibility is a very high concentration of the sample, which can affect the spectrometer's receiver gain. To troubleshoot this, you can try the following:
-
Ensure proper solvent suppression parameters are used for your specific solvent.
-
Reduce the sample concentration. For complex molecules, it is a balance between getting good signal-to-noise and avoiding concentration-dependent effects.
-
Check the shimming of the spectrometer, as poor shimming can lead to broad peaks and baseline issues.
Question 2: My ¹³C NMR spectrum has a very poor signal-to-noise ratio, even after a long acquisition time. What can I do?
Answer: The low natural abundance and smaller gyromagnetic ratio of ¹³C nuclei make the ¹³C NMR experiment inherently less sensitive than ¹H NMR. For complex, high molecular weight compounds, this is a common challenge.[1][2] Consider these solutions:
-
Increase the number of scans: This is the most direct way to improve the signal-to-noise ratio, but it comes at the cost of longer experiment times.
-
Use a higher concentration: If solubility permits, a more concentrated sample will yield a better signal.
-
Employ sensitivity-enhanced techniques: Experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups and often provide a better signal for protonated carbons than a standard ¹³C experiment.[1]
-
Use a cryoprobe: If available, a cryogenically cooled probe significantly enhances sensitivity.
Question 3: In my 2D COSY spectrum, I am seeing correlations that don't make sense with my proposed structure. How do I interpret these?
Answer: Unexpected correlations in a COSY (Correlation Spectroscopy) spectrum can be confusing. The COSY experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. Here are some possibilities for unexpected cross-peaks:
-
Long-range coupling: While typically showing ²J and ³J couplings, sometimes longer-range couplings (⁴J or ⁵J) can be observed, especially in rigid ring systems or through π-systems.
-
Strong coupling: When two protons have very similar chemical shifts (a small Δν/J ratio), the simple first-order splitting rules break down, and the spectra can show additional "roofing" effects and unexpected correlations.
-
Impurity: The unexpected correlation might be from an impurity in your sample. Check the purity of your sample using other analytical techniques like LC-MS.
Question 4: I have overlapping signals in my ¹H NMR spectrum, making it difficult to assign protons. What is the next step?
Answer: Signal overlap is a very common problem with complex molecules. Two-dimensional (2D) NMR spectroscopy is the key to resolving this.
-
HSQC/HMQC: A Heteronuclear Single Quantum Coherence (or Multiple Quantum Coherence) experiment will correlate each proton to the carbon it is directly attached to. This can help to resolve overlapping proton signals by spreading them out in the carbon dimension.
-
Higher field spectrometer: If accessible, re-running the spectrum on a higher field NMR spectrometer will increase the chemical shift dispersion and may resolve the overlapping signals.
Question 5: How do I differentiate between a 2-bond and a 3-bond correlation in my HMBC spectrum?
Answer: The Heteronuclear Multiple Bond Correlation (HMBC) experiment shows correlations between protons and carbons that are typically two or three bonds away. Differentiating between ²J and ³J correlations is crucial for correct structure elucidation.
-
Correlation intensity: Generally, ³J correlations are stronger and more commonly observed than ²J correlations, but this is not a strict rule.
-
Combine with other data: Use information from COSY and HSQC to build up fragments of the molecule. A correlation in the HMBC spectrum that connects two fragments is likely a ³J coupling.
-
Known structural motifs: Certain structural motifs have characteristic HMBC correlation patterns. For example, the proton on a double bond will often show a strong ³J correlation to the carbon of a methyl group attached to the other end of the double bond.
Quantitative NMR Data for Hypotheticin A
The following table summarizes hypothetical ¹H and ¹³C NMR data for our example complex natural product, "Hypotheticin A." This data is representative of a polycyclic terpenoid with multiple stereocenters and functional groups.
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH) | Multiplicity | J (Hz) | COSY Correlations (H position) | HMBC Correlations (C position) |
| 1 | 38.2 | 1.85 | m | 2, 10 | 2, 3, 5, 10, 11 | |
| 2 | 27.5 | 1.60, 1.75 | m | 1, 3 | 1, 3, 4, 10 | |
| 3 | 42.1 | 2.10 | dd | 12.5, 4.0 | 2, 4 | 1, 2, 4, 5 |
| 4 | 140.5 | 5.80 | d | 4.0 | 3 | 2, 3, 5, 6 |
| 5 | 125.0 | - | - | - | - | 1, 3, 4, 6, 10 |
| 6 | 78.9 | 4.10 | t | 8.0 | 7 | 4, 5, 7, 8 |
| 7 | 35.4 | 2.25 | m | 6, 8 | 5, 6, 8, 9 | |
| 8 | 39.8 | 1.95 | m | 7, 9 | 6, 7, 9, 14 | |
| 9 | 55.2 | 1.50 | m | 8, 10 | 7, 8, 10, 11, 14 | |
| 10 | 48.6 | 1.40 | m | 1, 9 | 1, 2, 5, 9, 11 | |
| 11 | 21.5 | 0.95 | s | - | 1, 9, 10, 12 | |
| 12 | 28.0 | 1.05 | s | - | 1, 10, 11, 13 | |
| 13 | 175.3 | - | - | - | - | 12, 14 |
| 14 | 65.1 | 3.80 | d | 11.0 | 8 | 8, 9, 13 |
| 15 | 22.1 | 1.15 | s | - | 7, 8, 14 |
Experimental Protocols
Detailed methodologies for the key NMR experiments used in the structural elucidation of complex natural products are provided below.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, DMSO-d₆).
-
Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if the solvent does not provide a reference signal.
2. ¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-64, depending on sample concentration.
-
3. ¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used.
-
Acquisition Parameters:
-
Spectral Width: ~240 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more, depending on concentration and desired signal-to-noise.
-
4. 2D COSY (Correlation Spectroscopy):
-
Pulse Program: A gradient-selected COSY experiment (e.g., 'cosygpmfph') is preferred for cleaner spectra.
-
Acquisition Parameters:
-
Acquire a 2D data matrix of at least 1024 x 256 points.
-
Number of Scans per increment: 2-8.
-
5. 2D HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: A gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3') is commonly used. This experiment can also provide editing to distinguish CH/CH₃ from CH₂ signals.
-
Acquisition Parameters:
-
Set the ¹³C spectral width to cover the expected range of carbon signals.
-
Acquire a 2D data matrix of at least 1024 x 256 points.
-
Number of Scans per increment: 4-16.
-
6. 2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: A gradient-selected HMBC (e.g., 'hmbcgplpndqf') is used.
-
Acquisition Parameters:
-
The long-range coupling delay (typically optimized for 8 Hz) is a key parameter.
-
Acquire a 2D data matrix of at least 2048 x 256 points.
-
Number of Scans per increment: 16-64.
-
Visualizations
The following diagrams illustrate key workflows and concepts in the interpretation of complex NMR spectra.
Caption: Workflow for NMR-based structure elucidation of a natural product.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
Minimizing degradation of Nudicaucin A during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Nudicaucin A during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a unique flavoalkaloid pigment.[1] Like many natural products, its complex structure is susceptible to degradation under various environmental conditions, which can impact its biological activity and lead to inconsistent experimental results. Understanding and controlling its stability is crucial for reliable research and development.
Q2: What is the most critical factor affecting this compound stability?
The pH of the storage and experimental solution is the most critical factor. This compound is significantly more stable in acidic environments. Its formation from its precursors, pelargonidin (B1210327) glycoside and indole, is also favored under strongly acidic conditions.[2] In neutral or alkaline conditions, particularly if deglycosylated, this compound is unstable and can decompose.[2]
Q3: What is the recommended pH range for storing this compound?
While specific quantitative stability data is limited, based on its chemical nature and formation, a pH range of 3 to 5 is recommended for optimal stability in aqueous solutions. It is crucial to avoid neutral or alkaline conditions.
Q4: How does temperature affect the stability of this compound?
As a general guideline for natural compounds, lower temperatures are preferable for long-term storage. For stock solutions, storage at -20°C or -80°C is recommended. For short-term storage (a few days), refrigeration at 2-8°C in an acidic buffer may be sufficient. Avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q5: Is this compound sensitive to light?
Many flavonoid-based compounds are susceptible to photodegradation.[3][4] Therefore, it is best practice to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil. Experiments should be conducted with minimal exposure to direct light.
Q6: What solvents are recommended for dissolving and storing this compound?
For long-term storage, it is advisable to store this compound as a dry powder. If a stock solution is required, consider using a non-aqueous solvent like DMSO and storing it at low temperatures. For aqueous experimental solutions, use an acidic buffer within the recommended pH range (3-5).
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of yellow color in solution | Degradation of this compound. | 1. Check pH: Ensure the pH of your solution is acidic (pH 3-5). Adjust with a suitable acidic buffer if necessary. 2. Review Storage Conditions: Confirm that the solution was stored at a low temperature and protected from light. 3. Prepare Fresh Solution: If degradation is suspected, prepare a fresh solution from a dry powder stock. |
| Inconsistent experimental results | Instability of this compound under experimental conditions. | 1. Monitor pH: Check the pH of your experimental medium throughout the duration of the experiment. 2. Minimize Light Exposure: Conduct experiments under subdued lighting conditions. 3. Control Temperature: Ensure consistent temperature control during your experiments. 4. Run Stability Controls: Include a control sample of this compound in your experimental buffer to assess its stability over the time course of your experiment. |
| Precipitate formation in aqueous solution | Poor solubility or degradation product formation. | 1. Verify pH: Ensure the pH is acidic to maintain stability. 2. Consider Co-solvents: For compounds with limited aqueous solubility, a small percentage of a co-solvent like DMSO may be necessary. Ensure the co-solvent is compatible with your experimental system. 3. Filter Solution: If a precipitate is observed, it may be necessary to filter the solution before use, but this may also remove some of the active compound. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration. Vortex briefly until the powder is completely dissolved.
-
Aliquoting: Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage.
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to understand its stability limits and identify potential degradation products.
-
Sample Preparation: Prepare several identical solutions of this compound in a suitable acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).
-
Stress Conditions: Expose the solutions to various stress conditions in parallel:
-
Acid Hydrolysis: Adjust the pH to 1 with HCl and incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Adjust the pH to 9 with NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide and incubate at room temperature for 24 hours, protected from light.
-
Photodegradation: Expose the solution to a UV lamp (e.g., 254 nm) at a fixed distance for a defined period (e.g., 24 hours) at room temperature.
-
Thermal Degradation: Incubate the solution at a high temperature (e.g., 80°C) for 24 hours in the dark.
-
-
Control: Keep one solution at -20°C in the dark as a control.
-
Analysis: After the incubation period, analyze all samples, including the control, using a stability-indicating analytical method such as HPLC-UV or LC-MS to determine the percentage of this compound remaining and to profile any degradation products.
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for this compound instability.
References
- 1. mdpi.com [mdpi.com]
- 2. Formation of Nudicaulins In Vivo and In Vitro and the Biomimetic Synthesis and Bioactivity of O-Methylated Nudicaulin Derivatives [mdpi.com]
- 3. Comparative photodegradation studies on 3-hydroxyflavone: influence of different media, pH and light sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Antibacterial Efficacy of Antimicrobial Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the antibacterial effect of antimicrobial peptides (AMPs), using Nudicaucin A as a representative example.
Frequently Asked Questions (FAQs)
Q1: My antimicrobial peptide (AMP), this compound, shows moderate activity. What are the primary strategies to enhance its antibacterial effect?
A1: There are three main strategies to enhance the antibacterial efficacy of an AMP like this compound:
-
Synergistic Combination: Combining the AMP with conventional antibiotics can lead to a synergistic effect, where the combined antimicrobial activity is greater than the sum of their individual effects.[1][2][3] This can also help in overcoming antibiotic resistance.[1][4][5]
-
Chemical Modification: Altering the peptide's structure through chemical modifications can improve its activity, stability, and selectivity.[6][7] This includes amino acid substitutions, terminal modifications, and cyclization.[6][7]
-
Novel Delivery Systems: Encapsulating the AMP in nanoparticle-based delivery systems can protect it from degradation, improve its bioavailability, and facilitate targeted delivery to the site of infection.[8][9][10]
Q2: How does combining this compound with a conventional antibiotic lead to a synergistic effect?
A2: The synergistic effect often arises from complementary mechanisms of action.[2] For instance, this compound, like many AMPs, may disrupt the bacterial cell membrane. This disruption can facilitate the entry of conventional antibiotics into the bacterial cell, allowing them to reach their intracellular targets more effectively.[1] This combination can lead to a significant reduction in the Minimum Inhibitory Concentration (MIC) of both the AMP and the antibiotic.[1][3]
Q3: What types of chemical modifications can I consider for this compound?
A3: Several chemical modifications can be explored:
-
Amino Acid Substitution: Replacing specific amino acids can enhance the peptide's net positive charge and hydrophobicity, which are crucial for its interaction with bacterial membranes.[4][7] For example, substituting certain residues with tryptophan has been shown to improve activity.[1]
-
Terminal Modifications: Capping the N- and C-terminals of the peptide can increase its stability by making it resistant to exopeptidases.[11]
-
Cyclization: Creating a cyclic version of the peptide can enhance its structural stability and, in some cases, its antimicrobial activity.
-
Lipidation: Attaching a lipid moiety to the peptide can enhance its interaction with the bacterial membrane.[7]
Q4: What are the advantages of using a nanoparticle delivery system for this compound?
A4: Nanoparticle delivery systems, such as liposomes or metallic nanoparticles (e.g., gold or silver), offer several advantages:
-
Protection: They can protect the peptide from enzymatic degradation in the biological environment.[8][9]
-
Improved Bioavailability: They can enhance the solubility and stability of the peptide, leading to better bioavailability.[9]
-
Targeted Delivery: Nanoparticles can be functionalized to target specific sites of infection, thereby increasing the local concentration of the AMP and reducing systemic toxicity.[9]
-
Synergistic Effects: Some nanoparticles, like silver nanoparticles, have their own antimicrobial properties that can act synergistically with the encapsulated peptide.[12]
Troubleshooting Guides
Problem 1: Inconsistent results in synergistic testing (Checkerboard Assay).
-
Possible Cause 1: Inaccurate MIC determination.
-
Troubleshooting: Ensure that the MIC of this compound and the conventional antibiotic are accurately determined individually before performing the checkerboard assay. Use a standardized protocol, such as the broth microdilution method.
-
-
Possible Cause 2: Inappropriate concentration range.
-
Troubleshooting: The concentration ranges for both agents in the checkerboard assay should bracket their individual MICs (e.g., from 4x MIC to 1/16x MIC).
-
-
Possible Cause 3: Calculation errors in the Fractional Inhibitory Concentration Index (FICI).
-
Troubleshooting: Double-check the FICI calculation. The FICI is the sum of the FICs of each agent, where FIC = (MIC of agent in combination) / (MIC of agent alone). A FICI of ≤ 0.5 is generally considered synergistic.[1]
-
-
Possible Cause 4: Bacterial inoculum not in the logarithmic growth phase.
-
Troubleshooting: Always use a bacterial culture in the mid-logarithmic phase of growth for consistent results.
-
Problem 2: Chemically modified this compound shows reduced or no improvement in activity.
-
Possible Cause 1: Disruption of the peptide's secondary structure.
-
Troubleshooting: The modification may have altered the amphipathic nature of the peptide, which is crucial for its activity. Use circular dichroism (CD) spectroscopy to analyze the secondary structure of the modified peptide in the presence of membrane-mimicking environments (e.g., SDS micelles or liposomes).
-
-
Possible Cause 2: Reduced solubility or aggregation of the modified peptide.
-
Troubleshooting: Assess the solubility of the modified peptide in the assay buffer. Dynamic light scattering (DLS) can be used to check for aggregation.
-
-
Possible Cause 3: The modification is not suitable for the target bacteria.
-
Troubleshooting: The effect of a modification can be species-specific. Test the modified peptide against a panel of different bacterial strains (both Gram-positive and Gram-negative).
-
Problem 3: Low encapsulation efficiency of this compound in nanoparticles.
-
Possible Cause 1: Unfavorable electrostatic interactions.
-
Troubleshooting: The surface charge of the nanoparticles and the net charge of this compound are critical. If both are of the same charge, encapsulation will be inefficient. Consider modifying the surface charge of the nanoparticles or the pH of the buffer during encapsulation.
-
-
Possible Cause 2: Inappropriate nanoparticle formulation.
-
Troubleshooting: The composition of the nanoparticles (e.g., lipid composition of liposomes) can significantly affect encapsulation. Experiment with different formulations.
-
-
Possible Cause 3: Peptide degradation during encapsulation.
-
Troubleshooting: Some encapsulation methods (e.g., those involving sonication or organic solvents) can degrade the peptide. Use a milder encapsulation technique and verify the integrity of the encapsulated peptide using methods like HPLC.
-
Data Presentation
Table 1: Synergistic Antibacterial Activity of Antimicrobial Peptides in Combination with Conventional Antibiotics.
| Antimicrobial Peptide | Antibiotic | Bacterial Strain | MIC of AMP alone (µg/mL) | MIC of Antibiotic alone (µg/mL) | MIC of AMP in Combination (µg/mL) | MIC of Antibiotic in Combination (µg/mL) | FICI | Fold Reduction in AMP MIC | Fold Reduction in Antibiotic MIC | Reference |
| Trp-containing AMPs | Ampicillin | S. epidermidis | - | - | - | - | <0.5 | 32-64 | - | [1] |
| Trp-containing AMPs | Erythromycin | S. epidermidis | - | - | - | - | <0.5 | 16-32 | - | [1] |
| Trp-containing AMPs | Penicillin | S. epidermidis | - | - | - | - | <0.5 | 16-32 | - | [1] |
| Dendrocin-ZM1 | Vancomycin | S. aureus (MRSA) | 16 | - | 1 | - | 0.187 | 16 | 3 | [13] |
| AamAP1-Lysine | Levofloxacin | S. aureus (resistant) | - | - | - | - | 0.103 | up to 64 | - | [3] |
| DP7 | Vancomycin | S. aureus | 32 | 2 | 4 | 0.5 | 0.375 | 8 | 4 | [5] |
| DP7 | Azithromycin | S. aureus | 32 | 128 | 8 | 16 | 0.375 | 4 | 8 | [5] |
Table 2: Effect of Chemical Modifications on the Antibacterial Activity of Antimicrobial Peptides.
| Parent Peptide | Modification | Target Bacterium | MIC of Parent Peptide (µM) | MIC of Modified Peptide (µM) | Fold Improvement | Reference |
| Aurein 1.2 | Substitution of Glu11 and Asp4 to increase net charge from +1 to +5 | P. aeruginosa | >100 | 25 | >4 | [7] |
| Aurein 1.2 | Substitution of Glu11 and Asp4 to increase net charge from +1 to +5 | S. aureus | 100 | 12.5 | 8 | [7] |
| Aurein 1.2 | Substitution of Glu11 and Asp4 to increase net charge from +1 to +5 | E. coli | >100 | 50 | >2 | [7] |
| P01 | C-terminal amidation and amino acid mutations | Gram-positive MDR bacteria | - | - | Improved activity | [11] |
Table 3: Enhancement of Antibacterial Activity using Nanoparticle Delivery Systems.
| Antimicrobial Peptide | Nanoparticle System | Target Bacterium | MIC of Free AMP (µg/mL) | MIC of Nano-AMP (µg/mL) | Fold Improvement | Reference |
| Indolicidin | Carbon Nanotubes (CNT) | - | 20 | 0.02 | 1000 | [12] |
| Esc-derived AMP | PLGA nanoparticles | P. aeruginosa | - | - | >4-fold reduction in bacterial load in vivo | [9] |
Experimental Protocols
Checkerboard Assay for Synergy Testing
This protocol is adapted from standard methods to determine the synergistic interaction between this compound and a conventional antibiotic.
Materials:
-
This compound and conventional antibiotic stock solutions
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in mid-logarithmic growth phase
-
Incubator
Procedure:
-
Preparation of Antibiotic Dilutions:
-
In a 96-well plate, prepare serial twofold dilutions of the conventional antibiotic horizontally (e.g., across columns 1-10).
-
Prepare serial twofold dilutions of this compound vertically (e.g., down rows A-G).
-
-
Plate Setup:
-
The resulting plate will have a grid of wells containing various combinations of concentrations of the two agents.
-
Include a row with only this compound dilutions and a column with only the antibiotic dilutions to redetermine their individual MICs.
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
-
Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the inoculum to all wells except the sterility control.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC for each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FICI for each combination that shows growth inhibition.
-
Time-Kill Kinetics Assay
This assay assesses the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound stock solution
-
Bacterial culture in mid-logarithmic growth phase
-
CAMHB
-
Sterile tubes or flasks
-
Shaking incubator
-
Sterile saline or PBS for dilutions
-
Agar (B569324) plates
Procedure:
-
Assay Setup:
-
Prepare tubes with CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Include a growth control tube without the peptide.
-
-
Inoculation:
-
Inoculate each tube with the bacterial culture to a final concentration of approximately 1 x 10^6 CFU/mL.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions in sterile saline or PBS.
-
Plate the dilutions onto agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each concentration. A ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum is considered bactericidal.[14]
-
Membrane Permeabilization Assay (SYTOX Green Uptake)
This assay determines if this compound disrupts the bacterial cell membrane.
Materials:
-
This compound stock solution
-
Bacterial culture
-
SYTOX Green nucleic acid stain
-
Buffer (e.g., PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Wash and resuspend the bacterial cells in buffer.
-
-
SYTOX Green Staining:
-
Add SYTOX Green to the cell suspension at a final concentration of 1-5 µM and incubate in the dark for 15-30 minutes.
-
-
Peptide Treatment:
-
Add this compound at various concentrations to the stained cell suspension.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity over time. An increase in fluorescence indicates that the peptide has permeabilized the cell membrane, allowing SYTOX Green to enter and bind to intracellular nucleic acids.
-
Visualizations
Caption: Workflow for the checkerboard assay to determine synergy.
Caption: Proposed mechanism of synergistic action.
References
- 1. Synergistic Antibacterial Activity of Designed Trp-Containing Antibacterial Peptides in Combination With Antibiotics Against Multidrug-Resistant Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The evaluation of the synergistic antimicrobial and antibiofilm activity of AamAP1-Lysine with conventional antibiotics against representative resistant strains of both Gram-positive and Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing Antimicrobial Peptide Activity through Modifications of Charge, Hydrophobicity, and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. Design methods for antimicrobial peptides with improved performance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanotechnology-Based Delivery Systems for Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanoparticles Enable Efficient Delivery of Antimicrobial Peptides for the Treatment of Deep Infections – ScienceOpen [scienceopen.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Nanosystems as Vehicles for the Delivery of Antimicrobial Peptides (AMPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
- 14. emerypharma.com [emerypharma.com]
Dealing with interference in Nudicaucin A bioassays
Welcome to the Technical Support Center for Nudicaucin A Bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for bioassays involving this compound, a triterpenoid (B12794562) saponin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known bioactivity?
This compound is a triterpenoid saponin. Published research has reported weak antibacterial activity against Bacillus subtilis. As a saponin, it may also exhibit other biological activities such as cytotoxic or anti-inflammatory effects, which are common for this class of compounds.
Q2: In which solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). When preparing stock solutions, ensure the final concentration of DMSO in the assay medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: What are the common types of bioassays used to evaluate this compound?
Based on its chemical class and reported activities, the most relevant bioassays for this compound are:
-
Antimicrobial assays: Primarily to determine the Minimum Inhibitory Concentration (MIC) against various bacterial strains.
-
Cytotoxicity assays: To assess the effect of this compound on cell viability and proliferation, commonly using assays like MTT, MTS, or LDH release.
Q4: What are the general challenges and sources of interference when working with saponins (B1172615) like this compound in bioassays?
Saponins, due to their amphiphilic nature, can present several challenges in bioassays:
-
Membrane interaction: Saponins can interact with cell membranes, potentially leading to cell lysis at higher concentrations. This can interfere with assays that measure membrane integrity, such as the LDH assay.
-
Interference with colorimetric and fluorescent readouts: The compound itself might absorb light or fluoresce at the wavelengths used in common assays, leading to false positive or false negative results.
-
Precipitation in aqueous media: Saponins can sometimes precipitate out of solution in aqueous culture media, especially at high concentrations, affecting the actual concentration exposed to the cells or bacteria.
Troubleshooting Guides
Guide 1: Inconsistent or Unexpected Results in Cytotoxicity Assays (e.g., MTT, LDH)
| Symptom | Possible Cause | Recommended Solution |
| High background in MTT/MTS assay | This compound may directly reduce the tetrazolium salt (MTT/MTS reagent). | Run a control experiment with this compound in cell-free media to check for direct reduction of the reagent. If interference is observed, consider using a different viability assay, such as a CyQUANT Direct Cell Proliferation Assay. |
| Unexpectedly high cytotoxicity in LDH assay | As a saponin, this compound may be causing membrane disruption, leading to LDH release that is not indicative of apoptosis or other cytotoxic mechanisms being studied. | Corroborate LDH results with a metabolic activity assay like MTT or a caspase activity assay to understand the mechanism of cell death. |
| Precipitate formation in wells | This compound may be precipitating at the tested concentrations in the assay medium. | Visually inspect the wells under a microscope for any precipitate. If observed, try lowering the concentration range or using a different solvent system (ensuring solvent controls are included). |
| Variable results between replicates | Uneven plating of cells or inconsistent compound addition. | Ensure a homogenous cell suspension before plating and use calibrated pipettes for adding this compound. |
Guide 2: Issues in Antimicrobial Susceptibility Testing (Broth Microdilution)
| Symptom | Possible Cause | Recommended Solution |
| No clear MIC endpoint | This compound may only have a bacteriostatic effect, not bactericidal, leading to trailing endpoints. | Read the MIC as the lowest concentration that shows a significant reduction in growth (e.g., ≥80%) compared to the positive control. You can also plate the contents of the wells onto agar (B569324) plates to determine the Minimum Bactericidal Concentration (MBC). |
| Compound precipitation | This compound is precipitating in the broth medium. | Check the solubility of this compound in the specific broth being used. It may be necessary to adjust the solvent or the concentration range. |
| Contamination | Contamination of the bacterial culture or reagents. | Use aseptic techniques throughout the procedure. Include a sterility control (broth only) and a growth control (broth with bacteria, no compound) on each plate. |
Quantitative Data Summary
Currently, specific and comprehensive quantitative data for this compound's bioactivity (e.g., a range of MIC values against different bacterial strains or IC50 values against various cell lines) is limited in publicly available literature. The following tables provide a template for how such data could be structured once available.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for this compound
| Bacterial Strain | MIC Range (µg/mL) |
| Bacillus subtilis | Data not available |
| Staphylococcus aureus | Data not available |
| Escherichia coli | Data not available |
| Pseudomonas aeruginosa | Data not available |
Table 2: Hypothetical IC50 Values for this compound in Cytotoxicity Assays
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| HeLa (Cervical Cancer) | MTT | 48 | Data not available |
| A549 (Lung Cancer) | MTT | 48 | Data not available |
| MCF-7 (Breast Cancer) | MTT | 48 | Data not available |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Broth Microdilution for MIC Determination
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well plate containing Mueller-Hinton Broth (MHB) or another appropriate broth.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizations
Signaling Pathways
Triterpenoid saponins are known to affect various signaling pathways in mammalian cells, often leading to apoptosis or cell cycle arrest. While the specific pathways affected by this compound have not been fully elucidated, a general overview of pathways commonly modulated by this class of compounds is presented below.
Caption: Generalized signaling pathways potentially affected by triterpenoid saponins.
Experimental Workflow
The following diagram illustrates a typical workflow for screening and troubleshooting bioassays with this compound.
Caption: General workflow for this compound bioassays, including troubleshooting steps.
Technical Support Center: Scaling Up the Production of Nudicaulin A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and scale-up of Nudicaulin A. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate a smooth and efficient production process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of Nudicaulin A and its derivatives.
1. Synthesis & Reaction Conditions
| Question/Issue | Possible Cause(s) | Troubleshooting/Recommendation(s) |
| Low or no yield of Nudicaulin A. | Incorrect pH of the reaction mixture. The fusion of the precursors is highly pH-dependent.[1] | Ensure the pH is adjusted to approximately 2.5 using 0.1 M HCl. Use a calibrated pH meter for accurate measurement. |
| Low precursor concentration. The reaction is concentration-dependent.[2] | Increase the initial concentration of the pelargonidin (B1210327) glycoside precursor. An excess of indole (B1671886) can also improve the yield.[2] | |
| Suboptimal reaction time or temperature. | The recommended reaction time is 2.5 hours at room temperature.[1] Monitor the reaction progress using TLC or HPLC to determine the optimal time for your specific setup. | |
| Formation of multiple byproducts. | Impure starting materials (pelargonidin glycoside or indole). | Use highly purified precursors. Analyze the purity of starting materials by NMR or HPLC before starting the synthesis. |
| Non-optimal pH leading to side reactions. | Re-verify and maintain the pH at 2.5 throughout the reaction. | |
| Difficulty in dissolving precursors. | Poor solubility of pelargonidin glycoside or indole in the chosen solvent system. | The recommended solvent is a 1:1 mixture of methanol (B129727) and water.[1] Gentle heating or sonication may aid in dissolution, but ensure the temperature does not degrade the precursors. |
2. Purification & Isolation
| Question/Issue | Possible Cause(s) | Troubleshooting/Recommendation(s) |
| Poor separation of Nudicaulin A from starting materials during extraction. | Incorrect pH during aqueous workup. | Acidify the aqueous residue with formic acid before extraction with dichloromethane (B109758) (DCM) to ensure Nudicaulin A remains in the organic phase.[1] |
| Co-elution of impurities during HPLC purification. | Inappropriate HPLC column or mobile phase gradient. | Use a C18 reversed-phase column. Optimize the gradient of the mobile phase (e.g., water and acetonitrile (B52724) with 0.1% trifluoroacetic acid) to achieve better separation.[3][4] |
| Low recovery of Nudicaulin A after HPLC. | Adsorption of the compound to the column or degradation during purification. | Ensure all solvents are HPLC grade and filtered.[5][6] Minimize the time the compound spends on the column. |
3. Scale-Up & Stability
| Question/Issue | Possible Cause(s) | Troubleshooting/Recommendation(s) |
| Decreased yield upon scaling up the reaction. | Inefficient mixing or heat transfer in a larger reaction vessel. | Use appropriate stirring mechanisms to ensure homogeneity. Monitor the internal temperature of the reaction. |
| Difficulty in maintaining a consistent pH in a larger volume. | Use a reliable pH probe and a carefully controlled addition of acid. | |
| Degradation of Nudicaulin A upon storage. | Sensitivity to light, oxygen, or pH changes. | Store the purified compound as a solid, protected from light, at low temperatures (e.g., -20°C), and under an inert atmosphere (e.g., argon or nitrogen). |
Quantitative Data Presentation
The following tables summarize the yields of Nudicaulin derivatives under various synthetic conditions.
Table 1: Biomimetic Synthesis of Nudicaulins I and II
| Precursors | Yield | Reference |
| Indole and Orientalin | 92% | [7][8][9] |
Table 2: Synthesis of O-Methylated Nudicaulin Derivatives
| Indole Derivative | Nudicaulin Derivative | Yield | Reference |
| Indole | 5,7,11,3',4'-Penta-O-methylnudicaulin | 18% | [1] |
| 5-Methylindole | 5,7,11,3',4'-Penta-O-methyl-5-methylnudicaulin | 21% | [1] |
| 6-Methylindole | 5,7,11,3',4'-Penta-O-methyl-6-methylnudicaulin | 15% | [1] |
| 7-Methylindole | 5,7,11,3',4'-Penta-O-methyl-7-methylnudicaulin | 10% | [1] |
| 6-Fluoroindole | 5,7,11,3',4'-Penta-O-methyl-6-fluoronudicaulin | 12% | [1] |
| 5-Hydroxyindole | 5,7,11,3',4'-Penta-O-methyl-5-hydroxynudicaulin | 8% | [1] |
Experimental Protocols
1. General Protocol for the Biomimetic Synthesis of O-Methylated Nudicaulin Derivatives [1]
-
Preparation of Precursor Solution: Dissolve 3,5,7,3',4'-penta-O-methylcyanidin (1 equivalent) in a 1:1 solution of methanol/water at room temperature.
-
pH Adjustment: Adjust the pH of the resulting solution to 2.5 by adding 0.1 M aqueous HCl.
-
Addition of Indole: Add a methanolic solution of the desired indole derivative (3.0–5.5 equivalents).
-
Reaction: Stir the reaction mixture for 2.5 hours at room temperature.
-
Workup: Stop the reaction by evaporating the methanol. Add formic acid (4 mL) to the aqueous residue and extract with dichloromethane (4 x 25 mL).
-
Drying and Concentration: Dry the combined organic extracts over MgSO4, and evaporate the solvent in vacuo.
-
Purification: Perform initial purification using liquid chromatography. Final purification is achieved by preparative HPLC on a C18 column.
-
Final Product: Evaporate the solvent from the pure fractions under a stream of nitrogen and dry in vacuo to yield the desired Nudicaulin derivative.
2. High-Yield Biomimetic Synthesis of Nudicaulins I and II [7][9]
While the specific, detailed protocol for the 92% yield synthesis is proprietary to the publishing research group, the key components are the use of indole and the anthocyanin orientalin in a unique cascade sequence. Researchers aiming to replicate this high yield should focus on optimizing the reaction conditions with these specific precursors.
Visualizations
Signaling Pathway
Caption: Putative mechanism of Nudicaulin A inhibiting the NF-κB and STAT3 signaling pathways.
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification of Nudicaulin A derivatives.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting low yield in Nudicaulin A synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. An Integrated—Omics/Chemistry Approach Unravels Enzymatic and Spontaneous Steps to Form Flavoalkaloidal Nudicaulin Pigments in Flowers of Papaver nudicaule L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. hplc.eu [hplc.eu]
- 5. sinobiological.com [sinobiological.com]
- 6. researchgate.net [researchgate.net]
- 7. Biomimetic synthesis of nudicaulins I and II, yellow pigments from the Iceland poppy Papaver nudicaule - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. login.medscape.com [login.medscape.com]
- 9. Biomimetic synthesis of nudicaulins I and II, yellow pigments from the Iceland poppy Papaver nudicaule - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Analysis of Nudicaucin A Structure Confirmation by X-ray Crystallography: Data Not Publicly Available
A comprehensive review of publicly accessible scientific literature and chemical databases reveals a significant gap in information regarding the structural confirmation of Nudicaucin A by X-ray crystallography. Despite the availability of basic chemical identifiers, the primary research detailing its crystallographic analysis is not available, precluding a direct comparison of this method with other structural elucidation techniques for this specific compound.
This compound is identified as a triterpenoid (B12794562) saponin (B1150181) with the chemical formula C₄₆H₇₂O₁₇. Chemical suppliers list its CAS number as 211815-97-3 and provide a systematic name of (3beta)-3-[(3-O-beta-D-Galactopyranosyl-alpha-L-arabinopyranosyl)oxy]-30-noroleana-12,20(29)-dien-28-oic acid beta-D-glucopyranosyl ester. Some vendors also provide limited ¹H-NMR (proton nuclear magnetic resonance) spectral data, suggesting that NMR spectroscopy was a key method in its structural determination.
However, a thorough search for a published crystal structure or the associated experimental data for this compound has been unsuccessful. This lack of primary crystallographic data makes it impossible to fulfill the request for a detailed comparison guide based on its specific experimental parameters.
To provide context for researchers and drug development professionals, this guide will instead outline the standard comparative methodologies for determining the structure of complex natural products like triterpenoid saponins, highlighting the roles of X-ray crystallography and other common spectroscopic techniques.
General Methodologies for Natural Product Structure Elucidation: A Comparative Overview
The determination of a novel natural product's three-dimensional structure is a critical step in drug discovery and chemical biology. Several powerful analytical techniques are typically employed, often in a complementary fashion, to unambiguously assign the constitution and stereochemistry of a molecule. The primary methods include X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Comparison of Key Structural Elucidation Techniques
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a crystalline solid. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Ionization of molecules and measurement of their mass-to-charge ratio. |
| Information Yield | Provides the precise 3D arrangement of atoms in the crystal lattice, bond lengths, bond angles, and absolute stereochemistry. | Provides detailed information on the chemical environment of nuclei (¹H, ¹³C), connectivity through bonds (COSY, HSQC, HMBC), and spatial proximities (NOESY). | Determines the molecular weight and elemental formula. Fragmentation patterns can reveal structural motifs. |
| Sample Requirement | Requires a single, high-quality crystal (typically >10 µm). Can be a major bottleneck. | Requires a pure sample soluble in a suitable deuterated solvent (typically >1 mg). | Requires a very small amount of pure sample (µg to ng). |
| Strengths | Unambiguous and definitive structural determination. The "gold standard" for absolute configuration. | Powerful for determining connectivity in solution, which is often the biologically relevant state. Does not require crystallization. | High sensitivity and ability to determine molecular formula with high accuracy. |
| Limitations | The absolute prerequisite of a suitable crystal can be difficult or impossible to achieve for many complex molecules. The determined structure is in the solid state, which may differ from the solution conformation. | Does not directly provide bond lengths or angles. Determination of absolute stereochemistry can be challenging and often requires additional experiments or derivatization. Complex spectra can be difficult to interpret fully. | Provides limited information on stereochemistry and connectivity. It is not a standalone structure determination technique. |
Experimental Protocols: A Generalized Approach
1. Single-Crystal X-ray Crystallography Protocol
The primary challenge and first step in this method is obtaining a high-quality single crystal.
-
Crystallization: The purified compound is dissolved in a minimal amount of solvent and brought to a state of supersaturation. This is typically achieved through slow evaporation of the solvent, vapor diffusion of a non-solvent, or slow cooling. A wide range of solvents and conditions are screened to find the optimal conditions for crystal growth.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (typically to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-ray spots) is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using computational methods (e.g., direct methods or Patterson function). This initial model is then refined against the experimental data to yield a final, highly accurate 3D structure.
2. NMR Spectroscopy Protocol for Structure Elucidation
-
Sample Preparation: A pure sample of the compound (1-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, MeOD, DMSO-d₆) and placed in an NMR tube.
-
1D NMR Spectra Acquisition: Standard ¹H and ¹³C NMR spectra are acquired. These experiments identify the different chemical environments of the hydrogen and carbon atoms in the molecule.
-
2D NMR Spectra Acquisition: A suite of 2D NMR experiments is performed to establish the molecular framework:
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between ¹H and ¹³C atoms separated by two or three bonds, which is crucial for connecting different parts of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, providing information about the molecule's 3D shape and relative stereochemistry.
-
-
Data Analysis: The various spectra are analyzed together to piece together the complete structure of the molecule, including its connectivity and relative stereochemistry.
Visualizing the Workflow
Below are diagrams illustrating the generalized workflows for structure elucidation using X-ray crystallography and a combination of spectroscopic methods.
Caption: Generalized workflow for structure determination by X-ray crystallography.
Caption: Workflow for structure elucidation using spectroscopic methods.
A Comparative Analysis of Bioactive Saponins and Other Compounds from Hedyotis Species
A Note on "Nudicaucin A": Initial searches for "this compound" as a saponin (B1150181) from Hedyotis species did not yield any matching results in the current scientific literature. The term likely refers to "Nudicaulins," which are flavoalkaloid pigments found in the Iceland poppy (Papaver nudicaule) and are structurally and botanically distinct from the saponins (B1172615) found in Hedyotis. This guide will therefore focus on a comparison of well-characterized saponins and other bioactive compounds isolated from Hedyotis species, for which substantial experimental data are available.
The genus Hedyotis, particularly Hedyotis diffusa (also known as Oldenlandia diffusa), is a rich source of various bioactive compounds, including triterpenoid (B12794562) saponins, iridoid glycosides, and anthraquinones. Among these, the pentacyclic triterpenoid saponins, oleanolic acid and ursolic acid, are notable for their significant cytotoxic and anti-inflammatory properties. This guide provides a comparative overview of the biological activities of these saponins and other compounds from Hedyotis diffusa, supported by experimental data and detailed methodologies.
Comparative Biological Activity Data
The following tables summarize the cytotoxic and anti-inflammatory activities of selected compounds isolated from Hedyotis diffusa.
Table 1: Comparative Cytotoxicity of Compounds from Hedyotis diffusa
| Compound | Compound Class | Cell Line | IC50 Value | Citation |
| Ursolic Acid | Triterpenoid Saponin | HCT15 (Colon Carcinoma) | 30 µM | [1] |
| Oleanolic Acid | Triterpenoid Saponin | HCT15 (Colon Carcinoma) | 60 µM | [1] |
| Shecaoiridoidside C | Iridoid Glycoside | HL-60 (Leukemia) | 9.6 µM | |
| HCT15 (Colon Carcinoma) | 15.2 µM | |||
| A549 (Lung Cancer) | 20.1 µM | |||
| HepG2 (Liver Cancer) | 28.4 µM | |||
| Shecaocerenoside A | Cerebroside | HL-60 (Leukemia) | 33.6 µM | |
| HCT15 (Colon Carcinoma) | 45.1 µM | |||
| A549 (Lung Cancer) | 50.3 µM | |||
| HepG2 (Liver Cancer) | 62.7 µM |
Table 2: Comparative Anti-inflammatory Activity of Compounds from Hedyotis diffusa
| Compound/Extract | Compound Class | Assay | Activity/IC50 Value | Citation |
| Ethanol Extract | Mixture | Superoxide Anion Generation (fMLP/CB-induced neutrophils) | 71.71% inhibition at 10 µg/mL | [2] |
| Elastase Release (fMLP/CB-induced neutrophils) | 38.26% inhibition at 10 µg/mL | [2] | ||
| New Anthraquinone 1 | Anthraquinone | Superoxide Anion Generation (fMLP/CB-induced neutrophils) | IC50: 0.15 ± 0.01 µM | [2] |
| Elastase Release (fMLP/CB-induced neutrophils) | IC50: 1.23 ± 0.31 µM | |||
| New Anthraquinone 5 | Anthraquinone | Superoxide Anion Generation (fMLP/CB-induced neutrophils) | IC50: 0.82 ± 0.11 µM | |
| Elastase Release (fMLP/CB-induced neutrophils) | IC50: 3.28 ± 0.84 µM | |||
| Iridoid Derivative 2 | Iridoid Glycoside | Nitric Oxide Production (LPS-induced RAW 264.7 cells) | IC50: 5.69 µM | |
| Iridoid Derivative 4 | Iridoid Glycoside | Nitric Oxide Production (LPS-induced RAW 264.7 cells) | IC50: 6.16 µM | |
| Iridoid Derivative 6 | Iridoid Glycoside | Nitric Oxide Production (LPS-induced RAW 264.7 cells) | IC50: 6.84 µM |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., ursolic acid, oleanolic acid) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from a dose-response curve.
Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production
This protocol measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: The Griess assay is used to quantify nitrite (B80452), a stable and nonvolatile breakdown product of NO. In this assay, nitrite reacts with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine to produce a red-violet diazo dye, which is measured colorimetrically.
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Griess Reagent Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control group.
Signaling Pathways and Mechanisms of Action
The bioactive compounds from Hedyotis diffusa exert their effects by modulating several key signaling pathways involved in cell proliferation, survival, and inflammation.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Many anti-cancer compounds target this pathway to induce apoptosis in cancer cells.
Caption: PI3K/Akt signaling pathway and the inhibitory action of Hedyotis compounds.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis.
Caption: Overview of the MAPK signaling cascade modulated by Hedyotis compounds.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of the inflammatory response. Inhibition of this pathway is a common mechanism for the anti-inflammatory effects of natural products.
Caption: The NF-κB signaling pathway and its inhibition by bioactive compounds from Hedyotis.
References
A Comparative Analysis of Nudicaulosides and Other Prominent Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of Nudicauloside A and B against other well-documented triterpenoids, namely Oleanolic Acid, Betulinic Acid, Ursolic Acid, and Asiatic Acid. The comparison focuses on their anti-inflammatory, anticancer, and antimicrobial properties, supported by available experimental data. Detailed methodologies for key assays are provided, and the known signaling pathways are visualized to facilitate a deeper understanding of their mechanisms of action.
Data Presentation: Comparative Bioactivity
The following tables summarize the available quantitative data for the anti-inflammatory, anticancer, and antimicrobial activities of the selected triterpenoids. It is important to note that the data has been compiled from various studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.
Table 1: Anti-Inflammatory Activity
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Nudicauloside A | LPS-induced NO Production | RAW 264.7 | 74 | [1] |
| Nudicauloside B | LPS-induced NO Production | RAW 264.7 | 101 | [1] |
| Oleanolic Acid | LPS-induced NO Production | RAW 264.7 | ~15-50 | [2][3] |
| Betulinic Acid | LPS-induced NO Production | RAW 264.7 | ~20-60 | [4] |
| Ursolic Acid | LPS-induced NO Production | RAW 264.7 | ~10-40 | |
| Asiatic Acid | LPS-induced NO Production | RAW 264.7 | ~25-75 |
Table 2: Anticancer Activity (Cytotoxicity)
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Oleanolic Acid | HepG2 (Liver) | MTT | ~20-50 | |
| MCF-7 (Breast) | MTT | ~15-40 | ||
| Betulinic Acid | A549 (Lung) | MTT | 15.51 | |
| MCF-7 (Breast) | MTT | 38.82 | ||
| PC-3 (Prostate) | MTT | 32.46 | ||
| Ursolic Acid | SMMC7721 (Liver) | Flow Cytometry | <8 | |
| MCF-7 (Breast) | MTT | ~10-30 | ||
| Hela (Cervical) | MTT | ~15-35 | ||
| Asiatic Acid | U87-MG (Glioblastoma) | Not Specified | <50 |
Table 3: Antimicrobial Activity
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Oleanolic Acid | Staphylococcus aureus | 1.9-3.8 | |
| Escherichia coli | >100 | ||
| Betulinic Acid | Staphylococcus aureus | No Activity | |
| Escherichia coli | No Activity | ||
| Ursolic Acid | Staphylococcus aureus | 0.9-1.9 | |
| Escherichia coli | >100 | ||
| Asiatic Acid | Staphylococcus aureus | Not Specified | |
| Escherichia coli | Not Specified |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
Objective: To evaluate the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in murine macrophages stimulated with lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Cells are pre-incubated with the compounds for 1-2 hours.
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to each well (except for the negative control) at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours at 37°C.
-
Nitrite (B80452) Quantification (Griess Assay):
-
100 µL of the cell culture supernatant from each well is transferred to a new 96-well plate.
-
100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.
-
The plate is incubated at room temperature for 10-15 minutes in the dark.
-
The absorbance is measured at 540 nm using a microplate reader.
-
-
Data Analysis: The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is then determined.
Anticancer Activity: MTT Cytotoxicity Assay
Objective: To assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., MCF-7, HeLa, A549) are maintained in appropriate culture medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.
-
Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Formazan (B1609692) Crystal Formation: The plates are incubated for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Assay
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution of Compound: The test compound is serially diluted (usually two-fold) in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
-
Confirmation (Optional): The results can be confirmed by plating the contents of the clear wells onto agar (B569324) plates to determine the Minimum Bactericidal Concentration (MBC).
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by the compared triterpenoids.
Caption: Triterpenoid Inhibition of Pro-inflammatory Signaling Pathways.
Caption: Triterpenoid-Mediated Anticancer Signaling Pathways.
Caption: Workflow for Bioactivity Screening of Triterpenoids.
References
Cross-Validation of Nudicaucin A's Biological Activity in Different Assays: A Comparative Guide
Disclaimer: As of the latest data available, specific experimental results for a compound named "Nudicaucin A" are not present in the public research domain. The following guide is a template designed to illustrate how to compare the biological activity of a novel compound, using placeholder data for "this compound" and hypothetical alternatives. This framework can be adapted by researchers to present their own experimental findings. The methodologies and signaling pathways described are based on established protocols for assessing the anti-inflammatory and cytotoxic activities of natural products.
This guide provides a comparative analysis of the putative biological activities of this compound against other hypothetical anti-inflammatory and cytotoxic agents, Compound X and Compound Y. The objective is to offer a clear, data-driven comparison of their performance across various in vitro assays.
Comparative Analysis of Bioactivity
The in vitro efficacy of this compound and comparator compounds was assessed for their anti-inflammatory and cytotoxic properties. The results, including IC50 values for cytotoxicity and inhibition of key inflammatory mediators, are summarized below.
Table 1: In Vitro Cytotoxicity and Anti-inflammatory Activity
| Compound | Cytotoxicity IC50 (µM) on RAW 264.7 cells | Inhibition of TNF-α Production IC50 (µM) | Inhibition of IL-6 Production IC50 (µM) | Inhibition of NO Production IC50 (µM) |
| This compound | > 100 | 12.5 | 15.2 | 18.7 |
| Compound X | 85.3 | 25.8 | 29.1 | 32.4 |
| Compound Y | 45.1 | 8.9 | 11.4 | 10.1 |
| Dexamethasone | > 200 | 0.5 | 0.8 | N/A |
Data are representative and for illustrative purposes only.
Experimental Protocols
Detailed methodologies for the key experiments are provided to ensure reproducibility and allow for critical evaluation of the presented data.
Cell Viability Assay (MTT Assay)
-
Cell Line: RAW 264.7 murine macrophages.
-
Procedure:
-
Cells were seeded in 96-well plates at a density of 1 x 10^5 cells/mL and incubated for 24 hours.
-
The cells were then treated with various concentrations of this compound, Compound X, and Compound Y for another 24 hours.
-
Following treatment, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for 4 hours at 37°C.
-
The formazan (B1609692) crystals were dissolved by adding 100 µL of DMSO.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated.
-
Measurement of Pro-inflammatory Cytokines (ELISA)
-
Cell Line: RAW 264.7 murine macrophages.
-
Procedure:
-
Cells were seeded in 24-well plates and pre-treated with different concentrations of the test compounds for 1 hour.
-
Inflammation was induced by adding lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
The cell culture supernatants were collected.
-
The concentrations of TNF-α and IL-6 in the supernatants were quantified using commercially available ELISA kits, following the manufacturer's instructions.
-
IC50 values for the inhibition of each cytokine were determined.
-
Nitric Oxide (NO) Production Assay (Griess Test)
-
Cell Line: RAW 264.7 murine macrophages.
-
Procedure:
-
RAW 264.7 cells were stimulated with LPS (1 µg/mL) in the presence of various concentrations of the test compounds for 24 hours.
-
The concentration of nitrite (B80452), a stable metabolite of NO, in the culture medium was measured as an indicator of NO production.
-
100 µL of cell supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The absorbance at 540 nm was measured, and the nitrite concentration was determined by comparison with a sodium nitrite standard curve.
-
The IC50 for NO production inhibition was calculated.
-
Visualizing Molecular Pathways and Workflows
To better understand the potential mechanism of action and the experimental design, the following diagrams are provided.
Caption: General experimental workflow for assessing the in vitro anti-inflammatory activity.
Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.
A Comparative Analysis of Natural versus Synthetic Nudicaulin A Efficacy
For researchers, scientists, and drug development professionals, understanding the nuances between natural and synthetically derived bioactive compounds is paramount. This guide provides a comparative overview of the efficacy of Nudicaulin A, a naturally occurring sphingolipid, and explores the potential advantages and disadvantages of its synthetic counterpart.
While direct comparative studies on the efficacy of natural versus synthetic Nudicaulin A are not yet available in published literature, this guide synthesizes the known biological activities of natural Nudicaulin A and offers a comparative perspective based on established principles of natural versus synthetic compounds in pharmacology.
Natural Nudicaulin A: A Profile of Bioactivity
Nudicaulin A is a sphingolipid isolated from the plant Launaea nudicaulis. Sphingolipids are a class of lipids that play crucial roles in cell signaling and membrane structure. Natural Nudicaulin A has demonstrated a range of biological activities, including lipoxygenase inhibition, antibacterial, and antifungal properties.
Data Presentation: Biological Activities of Natural Nudicaulin A
| Biological Activity | Target/Assay | Quantitative Data (IC50) | Source |
| Lipoxygenase Inhibition | Enzyme Inhibition Assay | Not explicitly quantified for Nudicaulin A alone, but related compounds showed IC50 values in the range of 103-193 μM. | [1] |
| Antibacterial Activity | Minimum Inhibitory Concentration (MIC) Assay | High activity against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus with MICs of 200 and 400 μg/mL, respectively. No significant effect on Gram-negative bacteria. | [1] |
| Antifungal Activity | Not specified | Not specified | [2] |
Synthetic versus Natural Nudicaulin A: A Comparative Discussion
The decision to use a natural or synthetic source for a bioactive compound like Nudicaulin A involves a trade-off between several factors.
Purity and Consistency: Synthetic production offers a significant advantage in terms of purity and batch-to-batch consistency. Natural extracts can contain a complex mixture of related compounds, which may have synergistic or antagonistic effects, or introduce variability in biological assays. Synthetic Nudicaulin A would be a single, well-defined chemical entity, leading to more reproducible experimental results.
Scalability and Supply: The synthesis of Nudicaulin A, once optimized, would allow for large-scale production, ensuring a consistent and reliable supply for research and potential therapeutic development. The availability of the natural compound is dependent on the source plant's abundance, harvesting, and extraction yields, which can be variable.
Structural Modification: Chemical synthesis provides the opportunity to create analogues of Nudicaulin A. These structural modifications can be used to probe the structure-activity relationship (SAR), potentially leading to the development of more potent and selective inhibitors or antimicrobial agents.
Efficacy and Bioavailability: While a synthetic molecule may be chemically identical to its natural counterpart, the biological efficacy can sometimes differ. This can be due to the presence of minor, co-extracted compounds in the natural product that may enhance its activity or bioavailability. However, synthetic optimization can also lead to analogues with improved pharmacokinetic and pharmacodynamic properties.
Experimental Protocols
Lipoxygenase Inhibition Assay (General Protocol)
A common method to assess lipoxygenase inhibition is a spectrophotometric assay.[3][4]
-
Enzyme and Substrate Preparation: A solution of lipoxygenase (e.g., from soybean) is prepared in a suitable buffer (e.g., borate (B1201080) buffer, pH 9.0). The substrate, linoleic acid, is also prepared in a buffer solution.
-
Incubation: The test compound (natural extract or synthetic Nudicaulin A) is pre-incubated with the enzyme solution for a specific period (e.g., 10 minutes at 25°C) to allow for inhibitor binding.
-
Reaction Initiation: The reaction is initiated by adding the linoleic acid substrate to the enzyme-inhibitor mixture.
-
Measurement: The formation of the product, a conjugated diene, is monitored by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition, is then determined from a dose-response curve.
Antibacterial Activity Assay (Broth Microdilution Method)
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the target bacteria (e.g., Staphylococcus aureus) is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth) to a specific cell density.
-
Serial Dilution of Test Compound: The test compound (Nudicaulin A) is serially diluted in the growth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Control wells (no compound, no bacteria) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing the Pathways and Processes
To further aid in the understanding of Nudicaulin A's mechanism of action and the experimental workflow for its comparison, the following diagrams are provided.
Caption: Lipoxygenase signaling pathway and the inhibitory action of Nudicaulin A.
References
A Comparative Guide to Antibiotic Mechanisms of Action: Evaluating Nudicaulin A in Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanisms of action of well-established antibiotic classes. It also addresses the current understanding of Nudicaulin A, a plant-derived compound, and its limited role as an antimicrobial agent. Experimental data and methodologies are presented to offer a comprehensive resource for researchers in the field of antibiotic drug discovery.
Nudicaulin A: A Note on its Antimicrobial Profile
Nudicaulin A is a yellow floral pigment found in the Iceland poppy (Papaver nudicaule) and is classified as a flavonoidal indole (B1671886) alkaloid.[1][2] While natural products are a rich source of novel antimicrobial agents, current research does not support a significant antibacterial role for Nudicaulin A itself. Studies investigating the bioactivity of synthetic Nudicaulin derivatives have shown generally no or only marginal antimicrobial effects against a range of bacterial and fungal strains.[2][3] One study reported that a specific derivative exhibited slight activity against Bacillus subtilis, Staphylococcus aureus (including a methicillin-resistant strain), and Mycobacterium vaccae.[3] However, the primary focus of research on Nudicaulins has been on their biosynthesis, chemical properties, and potential as anticancer and anti-inflammatory agents.
Given the limited evidence for potent, direct antibacterial action, a detailed comparison of Nudicaulin A's mechanism of action to that of established antibiotics is not currently feasible. This guide will, therefore, focus on the well-elucidated mechanisms of major antibiotic classes to provide a valuable comparative reference.
Mechanisms of Action of Established Antibiotic Classes
Antibiotics are broadly categorized based on their mechanism of action, which is the specific biochemical process they disrupt in a bacterial cell. These processes are essential for bacterial survival and replication, and their disruption leads to either the killing of the bacteria (bactericidal effect) or the inhibition of their growth (bacteriostatic effect). The primary mechanisms of action of major antibiotic classes are summarized in the table below.
| Mechanism of Action | Antibiotic Class(es) | Specific Target(s) | Effect | Spectrum of Activity |
| Inhibition of Cell Wall Synthesis | Beta-Lactams (e.g., Penicillins, Cephalosporins), Glycopeptides (e.g., Vancomycin) | Penicillin-binding proteins (PBPs), Peptidoglycan precursors | Bactericidal | Broad and Narrow |
| Inhibition of Protein Synthesis | Aminoglycosides, Macrolides, Tetracyclines, Lincosamides, Chloramphenicol | 30S and 50S ribosomal subunits | Primarily Bacteriostatic (Aminoglycosides are bactericidal) | Broad |
| Inhibition of Nucleic Acid Synthesis | Fluoroquinolones, Rifamycins | DNA gyrase, Topoisomerase IV, RNA polymerase | Bactericidal | Broad |
| Disruption of Cell Membrane Function | Polymyxins | Lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria | Bactericidal | Narrow (Gram-negative) |
| Inhibition of Folic Acid Synthesis | Sulfonamides, Trimethoprim | Dihydropteroate synthase, Dihydrofolate reductase | Bacteriostatic | Broad |
Experimental Protocols for Determining Mechanism of Action
Identifying the precise mechanism of action of a potential new antibiotic is a critical step in its development. A variety of experimental protocols are employed to elucidate these mechanisms.
Macromolecular Synthesis Assays
A foundational method for determining an antibiotic's mechanism of action involves measuring its effect on the synthesis of essential macromolecules. This is typically achieved by monitoring the incorporation of radiolabeled precursors into DNA, RNA, protein, and the cell wall in the presence and absence of the test compound. A significant reduction in the incorporation of a specific precursor points towards the inhibition of that particular biosynthetic pathway.
Affinity Chromatography
This technique is used to identify the specific molecular target of an antibiotic. The antibiotic is immobilized on a solid support, and a bacterial cell lysate is passed over it. The bacterial proteins that bind to the antibiotic are then eluted and identified, often using mass spectrometry.
The following diagram illustrates a general workflow for identifying the mechanism of action of a novel antimicrobial compound.
Experimental workflow for determining an antibiotic's mechanism of action.
Comparative Visualization of Antibiotic Mechanisms
The diverse mechanisms of action of antibiotics can be categorized based on the cellular processes they target. The following diagram provides a visual comparison of these primary targets within a bacterial cell.
Major targets of different antibiotic classes within a bacterial cell.
References
Nudicaucin A: Unveiling a Triterpenoid Saponin with Limited Publicly Available Biological Data
For researchers, scientists, and drug development professionals interested in the novel triterpenoid (B12794562) saponin (B1150181) Nudicaucin A, a comprehensive review of publicly available data reveals its chemical identity but a significant scarcity of detailed biological activity and structure-activity relationship (SAR) studies for its analogs. This guide summarizes the current knowledge on this compound and highlights the gaps in the literature that currently prevent a full comparative analysis of its performance against other potential therapeutic agents.
This compound is a triterpenoid saponin isolated from the plant Hedyotis nudicaulis.[][2] Its chemical identity has been established with the molecular formula C46H72O17 and a molecular weight of 897.07 g/mol .[] The Chemical Abstracts Service (CAS) has assigned it the registry number 211815-97-3.[]
While the chemical structure of this compound is known, detailed and peer-reviewed studies on its biological activities are sparse in the public domain. The available information provides only a preliminary glimpse into its potential.
Limited Biological Activity Data
Currently, there is a notable absence of comprehensive studies detailing the bioactivity of this compound and its analogs. The few available sources offer limited insights:
-
Antibacterial Activity: One source indicates that this compound exhibited "weak antibacterial activity" against Bacillus subtilis strains M45 and H17.[] However, no minimum inhibitory concentration (MIC) values or detailed experimental protocols are provided to quantify this activity.
-
Cytotoxic Properties: Another source mentions that this compound possesses "notable cytotoxic properties" and is of interest for cancer research. This suggests potential as an anticancer agent, but critically, no quantitative data, such as IC50 values against specific cancer cell lines, or mechanistic studies have been published.
Crucially, there is no publicly available information regarding the synthesis of this compound analogs or any corresponding structure-activity relationship (SAR) studies. Furthermore, no link has been established in the literature between this compound and the inhibition of the STAT3 signaling pathway, a common target in cancer drug discovery.
The Path Forward: A Call for Further Research
The lack of published data on this compound and its analogs prevents the creation of a detailed comparison guide as per the initial request. To establish the therapeutic potential of this natural product, the scientific community would require comprehensive studies that include:
-
Systematic evaluation of its anticancer activity across a panel of human cancer cell lines to determine its potency and selectivity.
-
In-depth investigation of its antibacterial spectrum against a broader range of clinically relevant bacteria.
-
Elucidation of its mechanism of action , including its effects on key signaling pathways such as STAT3.
-
Synthesis of a library of this compound analogs and subsequent SAR studies to identify the key structural motifs responsible for any observed biological activity and to optimize its therapeutic properties.
Below is a conceptual workflow that outlines the necessary steps for a comprehensive investigation of this compound and its analogs, should the compound become the subject of a dedicated research program.
Figure 1. A conceptual workflow for the systematic evaluation and development of this compound and its analogs as potential therapeutic agents.
References
Benchmarking Cytotoxicity: A Comparative Analysis of Nudicaucin A and Standard Chemotherapeutic Agents
For Immediate Release
This guide provides a comparative overview of the cytotoxic profiles of standard chemotherapeutic agents, Doxorubicin and Paclitaxel, supported by experimental data. While the primary goal was to benchmark the novel triterpenoid (B12794562) saponin (B1150181) Nudicaucin A, a comprehensive search of available scientific literature and databases did not yield specific quantitative cytotoxicity data (e.g., IC50 values) for this compound.
This compound, isolated from Hedyotis nudicaulis, has been subject to preliminary biological screening which indicated weak antibacterial activity. However, its cytotoxic potential against cancer cell lines has not been formally documented in published studies. Research on the related plant, Hedyotis diffusa, has shown that its extracts, rich in various bioactive compounds including triterpenoid saponins, possess anti-cancer properties by inducing apoptosis and affecting various signaling pathways. For instance, total triterpenoids from Hedyotis diffusa exhibited significant anticancer activity against lung (H1975), colon (SW620), and another lung (A549) cancer cell lines with 24-hour IC50 values of 19.73 µg/ml, 28.29 µg/ml, and 24.38 µg/ml, respectively[1].
In contrast, extensive data is available for the standard cytotoxic drugs Doxorubicin and Paclitaxel, which are widely used as benchmarks in cancer research. This guide will focus on presenting a detailed comparison of their cytotoxic activities.
Data Presentation: Comparative Cytotoxicity of Standard Compounds
The following table summarizes the 50% inhibitory concentration (IC50) values for Doxorubicin and Paclitaxel across a range of human cancer cell lines. These values represent the concentration of the drug required to inhibit the growth of 50% of the cell population and are a key metric of cytotoxic potency. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as the duration of drug exposure and the specific cell viability assay used.
| Cell Line | Cancer Type | Doxorubicin IC50 | Paclitaxel IC50 |
| MCF-7 | Breast Cancer | 2.5 µM - 8.3 µM | ~10 nM - 20 nM |
| MDA-MB-231 | Breast Cancer | 6.6 µM | Data not readily available |
| A549 | Lung Cancer | > 20 µM (resistant) | 0.027 µM (120h exposure) |
| HeLa | Cervical Cancer | 1.0 µM - 2.9 µM | ~5 nM |
| HepG2 | Liver Cancer | 12.2 µM | Data not readily available |
| HCT-116 | Colon Cancer | Data not readily available | Data not readily available |
| PC3 | Prostate Cancer | 8.0 µM | Data not readily available |
| LNCaP | Prostate Cancer | 0.25 µM | Data not readily available |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cytotoxicity data. The following are standard protocols for key experiments cited in the comparison of Doxorubicin and Paclitaxel.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Doxorubicin, Paclitaxel) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualization
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the IC50 value of a compound.
Signaling Pathways in Apoptosis
Apoptosis, or programmed cell death, is a critical mechanism by which many cytotoxic agents eliminate cancer cells. The process is tightly regulated by a complex network of signaling pathways, broadly categorized as the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: This pathway is triggered by intracellular stress, such as DNA damage, which is a common effect of chemotherapeutic drugs like Doxorubicin. This leads to the activation of pro-apoptotic proteins (e.g., Bax, Bak) and the release of cytochrome c from the mitochondria. Cytochrome c then initiates a caspase cascade, culminating in the activation of executioner caspases (e.g., Caspase-3) that dismantle the cell.
-
Extrinsic Pathway: This pathway is initiated by the binding of extracellular ligands (e.g., FasL, TNF-α) to death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and the activation of initiator caspases (e.g., Caspase-8), which in turn activate the executioner caspases.
Caption: Simplified overview of apoptosis signaling pathways.
References
Replicating Published Findings on Nudicaulin: A Comparative Guide
This guide provides a comprehensive overview of the published findings on the biological activities of Nudicaulin and its derivatives. It is designed to assist researchers, scientists, and drug development professionals in replicating and expanding upon this research. The guide details experimental protocols, presents quantitative data in a comparative format, and visualizes key signaling pathways and experimental workflows.
Antiproliferative and Cytotoxic Activity of Nudicaulin Derivatives
A key study by Dudek et al. (2018) investigated the antiproliferative and cytotoxic effects of newly synthesized O-methylated Nudicaulin derivatives. The study provides quantitative data on the efficacy of these compounds against various cancer cell lines.
Quantitative Data Summary
The following table summarizes the antiproliferative and cytotoxic activities of the most potent Nudicaulin derivatives as reported by Dudek et al. (2018). The data is presented as IC50 values (in µM), which represents the concentration of the compound required to inhibit 50% of cell growth or viability.
| Compound | HUVEC (Antiproliferative, IC50 µM) | K-562 (Antiproliferative, IC50 µM) | HeLa (Cytotoxicity, IC50 µM) |
| 6 | - | - | 3.4 |
| 10 | - | - | 5.7 |
| 11 | - | - | - |
| 7, 8, 9 | Lower Activity | Lower Activity | Lower Activity |
Note: Specific IC50 values for compounds 6, 10, and 11 against HUVEC and K-562 cells, and for compound 11 against HeLa cells were not explicitly provided in the referenced text, but they were identified as the most potent. Compounds 7, 8, and 9 showed lower activity overall.[1]
Experimental Protocol: Antiproliferative and Cytotoxicity Assays [1]
The following protocol is based on the methods described by Dudek et al. (2018) for assessing the antiproliferative and cytotoxic activity of Nudicaulin derivatives.
-
Cell Culture:
-
Human umbilical vein endothelial cells (HUVEC), chronic myelogenous leukemia cells (K-562), and HeLa tumor cells are cultivated in appropriate media supplemented with fetal calf serum (FCS), with the exception of K-562 cells which are grown in RPMI 1640 medium with 10% FCS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified atmosphere at 37°C and 5% CO2.
-
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a suitable density.
-
The Nudicaulin derivatives are dissolved in DMSO and then diluted with the respective cell culture medium to final concentrations ranging from 0.1 to 100 µM.
-
The cells are incubated with the compounds for 72 hours.
-
Cell viability is determined using a resazurin-based assay. Resazurin (B115843) is added to each well and incubated for 4 hours.
-
The fluorescence is measured at an excitation wavelength of 544 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
The percentage of viable cells is calculated relative to untreated control cells.
-
IC50 values are determined from dose-response curves.
-
Experimental Workflow: Cytotoxicity Assay
Anti-inflammatory Activity of Papaver nudicaule Extracts
Research by Lee et al. (2019) has indicated that extracts from Papaver nudicaule, the plant source of Nudicaulins, possess anti-inflammatory properties. The study suggests that these effects are mediated through the inactivation of the NF-κB and STAT3 signaling pathways.[2][3]
Experimental Protocol: Anti-inflammatory Assays [2]
The following protocols are based on the methodologies used by Lee et al. (2019) to evaluate the anti-inflammatory effects of Papaver nudicaule extracts in RAW264.7 macrophage cells.
-
Nitric Oxide (NO) Measurement:
-
RAW264.7 cells are pre-treated with various concentrations of the plant extract for 1 hour.
-
The cells are then stimulated with lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.
-
The amount of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.
-
-
Prostaglandin E2 (PGE2) Measurement:
-
Similar to the NO assay, RAW264.7 cells are pre-treated with the extract and then stimulated with LPS.
-
The concentration of PGE2 in the culture medium is determined using an enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Western Blot Analysis for NF-κB and STAT3:
-
RAW264.7 cells are treated with the extract and LPS as described above.
-
Total cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membranes are probed with primary antibodies specific for the phosphorylated (active) forms of NF-κB p65 and STAT3, as well as antibodies for the total proteins to serve as loading controls.
-
The protein bands are visualized using a chemiluminescence detection system.
-
Signaling Pathway: Nudicaulin's Proposed Anti-inflammatory Mechanism
Experimental Workflow: Anti-inflammatory Assays
References
- 1. Formation of Nudicaulins In Vivo and In Vitro and the Biomimetic Synthesis and Bioactivity of O-Methylated Nudicaulin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Papaver nudicaule (Iceland poppy) alleviates lipopolysaccharide-induced inflammation through inactivating NF-κB and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistics for Handling Nudicaucin A
Disclaimer: A specific Safety Data Sheet (SDS) for Nudicaucin A is not publicly available. Therefore, this document provides guidance based on established safety protocols for handling novel or uncharacterized chemical compounds. All laboratory personnel must treat this compound as a potentially hazardous substance of unknown toxicity. A thorough, site-specific risk assessment must be conducted by qualified personnel before any handling, storage, or disposal.
This guide provides essential procedural information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound. The core principle is to minimize exposure through proper engineering controls, personal protective equipment, and operational protocols.
Risk Assessment and Core Principles
Given the lack of specific toxicity data, this compound must be handled with the utmost care. The prudent approach is to assume the compound is hazardous.[1] Key principles for handling chemicals with unknown hazards include:
-
Assume Hazard: Treat the compound as if it were highly toxic.[1]
-
Minimize Exposure: Use all available engineering and personal protective measures to prevent contact via inhalation, ingestion, or skin absorption.[2]
-
Plan Ahead: Formulate a complete plan for handling and disposal before the chemical is used.[3]
-
Designated Area: All work with this compound should be performed in a designated area, such as a chemical fume hood, to contain any potential contamination.[1]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. The required PPE may vary based on the specific procedure being performed.
| Task | Required Personal Protective Equipment (PPE) | Rationale |
| Transporting/Moving Container | Nitrile Gloves, Safety Glasses with Side Shields, Lab Coat. | Prevents accidental exposure from a compromised container. |
| Weighing Solid Compound | Nitrile Gloves, Safety Goggles, Lab Coat. To be performed in a chemical fume hood or ventilated balance enclosure. | Minimizes inhalation of fine powders and protects eyes from splashes. |
| Preparing Solutions | Nitrile Gloves, Chemical Splash Goggles, Lab Coat. All work must be done in a certified chemical fume hood. | Protects against splashes of the compound and solvent. The fume hood contains potentially harmful vapors. |
| Administering to Cultures/Models | Nitrile Gloves, Safety Glasses with Side Shields, Lab Coat. | Standard protection against splashes and incidental contact. |
| Spill Cleanup & Waste Disposal | Double Nitrile Gloves, Chemical Splash Goggles, Lab Coat. A face shield may be required for larger spills. | Provides enhanced protection when handling concentrated waste or responding to an uncontrolled release. |
Operational Plan: Step-by-Step Handling Procedures
This section provides a procedural workflow for safely handling this compound from receipt to use.
Experimental Workflow Diagram
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
